EtDO-P4
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZZVJOQCCAOR-DLFZDVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432741 | |
| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245329-78-6 | |
| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EtDO-P4 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EtDO-P4 (D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a potent, cell-permeant, and specific nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), more commonly known as glucosylceramide synthase (GCS). By competitively inhibiting this crucial enzyme in the glycosphingolipid (GSL) biosynthesis pathway, this compound effectively depletes cellular levels of glucosylceramide (GlcCer) and its downstream derivatives, the vast family of GSLs. This targeted disruption of GSL homeostasis has profound effects on cellular signaling, particularly impacting the epidermal growth factor receptor (EGFR)-ERK pathway and the Akt signaling cascade. These pathways are central to cell growth, proliferation, survival, and motility. The mechanism of this compound, therefore, presents a compelling strategy for therapeutic intervention in various cancers, including Burkitt's lymphoma, and for modulating processes such as the epithelial-mesenchymal transition (EMT). This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism: Inhibition of Glucosylceramide Synthase
The primary molecular target of this compound is glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.
Biochemical Action
This compound, a ceramide analog, acts as a competitive inhibitor of GCS. Its structure mimics that of ceramide, allowing it to bind to the active site of the enzyme and prevent the binding of the natural substrate. This inhibition is highly specific to the D-threo enantiomer of the parent compound series. The ethylenedioxy substitution on the phenyl ring of this compound enhances its potency compared to earlier GCS inhibitors.
Cellular Consequence: Glycosphingolipid Depletion
The inhibition of GCS by this compound leads to a significant reduction in the cellular pool of glucosylceramide. As GlcCer is the precursor for hundreds of different GSLs, including gangliosides, globosides, and lacto-series GSLs, treatment with this compound results in a global depletion of these molecules from cellular membranes. A key feature of this compound's action is that it primarily affects GSL levels without significantly increasing intracellular ceramide concentrations, thus avoiding the confounding cellular responses that can be triggered by ceramide accumulation.
Impact on Key Signaling Pathways
The depletion of GSLs from cellular membranes, particularly from specialized microdomains known as lipid rafts, disrupts the function of various membrane-associated proteins, including receptor tyrosine kinases (RTKs).
Attenuation of the EGFR-ERK Signaling Pathway
Glycosphingolipids are integral components of the plasma membrane and are known to modulate the activity of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). By altering the lipid environment of the membrane, GSL depletion can interfere with EGFR dimerization, autophosphorylation, and subsequent activation of downstream signaling cascades. This compound has been shown to suppress the activation of the EGFR-induced ERK pathway.
Modulation of the Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that is influenced by the lipid composition of the cell membrane. GSL depletion by this compound has been observed to increase the phosphorylation of Akt1 kinase. This effect may be independent of its impact on RTKs and could be related to alterations in the membrane microenvironment of Akt itself, leading to changes in its susceptibility to upstream kinases.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Cell Line | Concentration | Effect | Reference |
| GM3 Ganglioside Level | HepG2 (Human Hepatoma) | 1 µM | Decrease to 18.1% of control | [1] |
| Akt1 Phosphorylation | HepG2 (Human Hepatoma) | 1 µM | 223.0% increase compared to control | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Glycosphingolipid Extraction and Quantification by HPLC
This protocol outlines the steps for extracting GSLs from cultured cells and quantifying them using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Phosphate-buffered saline (PBS).
-
Methanol, Chloroform, Water (HPLC grade).
-
Internal standards (e.g., a non-endogenous GSL).
-
HPLC system with a normal-phase column.
-
Fluorescent labeling agent (e.g., anthranilic acid) for derivatization (optional, for increased sensitivity).
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash cell pellets twice with ice-cold PBS.
-
Extract total lipids by adding a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases. The lower organic phase contains the lipids.
-
-
Purification of Glycosphingolipids:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a suitable solvent.
-
Apply the sample to a silica gel column for solid-phase extraction.
-
Wash the column with chloroform to remove neutral lipids.
-
Elute the GSLs with a mixture of acetone and methanol.
-
-
HPLC Analysis:
-
Dry the purified GSL fraction and reconstitute in the HPLC mobile phase.
-
(Optional) Derivatize the GSLs with a fluorescent tag according to the manufacturer's protocol.
-
Inject the sample into the HPLC system.
-
Separate the GSLs using a gradient of solvents (e.g., a mixture of acetonitrile, methanol, and water).
-
Detect the GSLs using an appropriate detector (e.g., a UV detector or a fluorescence detector if derivatized).
-
Quantify the GSLs by comparing their peak areas to those of known standards.
-
Western Blot Analysis of EGFR and ERK Phosphorylation
This protocol describes the detection of phosphorylated and total EGFR and ERK in cell lysates by Western blotting.
Materials:
-
Cell lysates from this compound or vehicle-treated cells.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each cell lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
In Vitro Epithelial-Mesenchymal Transition (EMT) Assay
This protocol provides a method for inducing and analyzing EMT in vitro following treatment with this compound.
Materials:
-
Epithelial cancer cell line (e.g., A549, MCF-7).
-
This compound.
-
EMT-inducing agent (e.g., TGF-β1).
-
Culture medium and supplements.
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-E-cadherin, anti-Vimentin).
-
Transwell inserts for migration/invasion assays.
Procedure:
-
Induction of EMT:
-
Seed epithelial cells at an appropriate density.
-
Treat the cells with this compound at various concentrations, with or without an EMT-inducing agent like TGF-β1.
-
Culture the cells for a period sufficient to observe morphological changes (typically 48-72 hours).
-
-
Analysis of EMT Markers:
-
Immunofluorescence: Fix and permeabilize the cells. Stain with primary antibodies against epithelial (E-cadherin) and mesenchymal (Vimentin) markers, followed by fluorescently labeled secondary antibodies. Visualize the changes in protein expression and localization by fluorescence microscopy.
-
Western Blotting: Lyse the cells and perform Western blot analysis as described in section 4.2 to quantify the changes in E-cadherin and Vimentin protein levels.
-
-
Functional Assays:
-
Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells. Treat with this compound and monitor the rate of wound closure over time.
-
Transwell Migration/Invasion Assay: Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion). Add a chemoattractant to the lower chamber. After incubation, quantify the number of cells that have migrated/invaded to the lower surface of the insert.
-
Conclusion
This compound represents a highly specific and potent tool for investigating the roles of glycosphingolipids in cellular function and a promising therapeutic candidate for diseases characterized by aberrant GSL metabolism and signaling, such as cancer. Its primary mechanism of action, the inhibition of glucosylceramide synthase, leads to a cascade of downstream effects on critical signaling pathways that regulate cell fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types and to fully elucidate the intricate molecular details of its impact on cellular signaling networks.
References
The Biological Functions of EtDO-P4: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Biological Functions, Mechanism of Action, and Signaling Pathways of the Glucosylceramide Synthase Inhibitor, EtDO-P4.
Introduction
This compound is a potent and selective, cell-permeable inhibitor of the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), more commonly known as glucosylceramide synthase (GCS).[1][2] As a ceramide-like compound, this compound competitively binds to GCS, thereby preventing the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs) – the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1] This inhibitory action leads to a significant reduction in the cellular levels of GlcCer and its downstream GSL derivatives.[1] The depletion of these crucial membrane components underlies the diverse biological effects of this compound, making it a valuable tool for studying the roles of GSLs in cellular processes and a potential therapeutic agent for diseases characterized by aberrant GSL metabolism.[1][3] This guide provides a comprehensive overview of the biological functions of this compound, its impact on key signaling pathways, and detailed methodologies from pivotal studies.
Core Mechanism of Action
The primary molecular target of this compound is glucosylceramide synthase. By inhibiting this enzyme, this compound effectively depletes the cellular pool of glucosylceramide, the fundamental building block for hundreds of different glycosphingolipids.[1] This targeted depletion allows for the investigation of the downstream consequences of reduced GSL levels without the confounding variable of increased ceramide, a potent signaling molecule in its own right.[3] The effects of this compound are therefore primarily attributable to the reduction of GSLs and the subsequent alteration of the plasma membrane's composition and signaling microdomains.[3]
Key Biological Functions and Therapeutic Potential
The ability of this compound to modulate cellular GSL levels has implicated it in a variety of biological processes and has opened avenues for potential therapeutic applications:
-
Modulation of Insulin Signaling: GSLs, particularly the ganglioside GM3, are known to be negative regulators of the insulin receptor.[4] By reducing GM3 levels, this compound has been shown to enhance insulin signaling pathways, notably by increasing the phosphorylation of Akt1 kinase.[4] This suggests a potential role for this compound in sensitizing cells to insulin and in the study of insulin resistance.
-
Antitumor Activity: The inhibition of GSL biosynthesis is a recognized strategy in cancer therapy.[5] Aberrant GSL expression on cancer cells is associated with tumor progression, metastasis, and multidrug resistance.[2][5] this compound's ability to reduce GSL levels presents a potential mechanism for cancer treatment.
-
Treatment of Cardiac Hypertrophy: this compound has been identified as a component in compositions aimed at treating cardiac hypertrophy, although the precise mechanism in this context requires further elucidation.[1]
-
Enhancement of Recombinant Protein Production: In the biotechnology sector, this compound has been utilized to indirectly boost the sialylation of recombinant erythropoietin (EPO) produced in Chinese Hamster Ovary (CHO) cells.[1] This can improve the therapeutic efficacy of the protein.
-
Regulation of Src Kinase Activity: The depletion of GlcCer by this compound can lead to the autophosphorylation of Src kinase, a key regulator of various cellular processes including cell growth, differentiation, and migration.[3]
Quantitative Data from Key Studies
The following tables summarize the quantitative effects of this compound as reported in key scientific literature.
Table 1: Effect of this compound on GM3 Ganglioside Levels and Akt1 Phosphorylation in HepG2 Cells [4]
| Treatment Condition | Concentration | Duration | GM3 Ganglioside Level (% of Control) | Phosphorylated Akt1 Level (% of Control) |
| d-EtDO-P4 | 1 µM | Not Specified | 18.1% (13.7-24.4%) | 223.0% (181.4-315.4%) |
Table 2: Time- and Concentration-Dependent Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells [3]
| Concentration | 24 hours (% of Control) | 36 hours (% of Control) | 48 hours (% of Control) |
| 0.1 µM | ~90% | ~80% | ~70% |
| 0.5 µM | ~75% | ~60% | ~45% |
| 1.0 µM | ~60% | ~40% | ~25% |
Signaling Pathways Modulated by this compound
This compound's inhibition of GCS initiates a cascade of events that impact several critical signaling pathways.
Caption: Mechanism of this compound action and its downstream signaling consequences.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) cells and human endothelial-like (ECV304) cells are commonly used.[3][4]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[2] The final concentration in the culture medium is achieved by appropriate dilution. For experiments, cells are often serum-deprived before the addition of this compound at various concentrations (e.g., 0.1 µM to 1 µM) for specified durations (e.g., 24 to 48 hours).[3][4]
Quantification of Glycosphingolipids
A common method for analyzing cellular GSL levels involves the following steps:
-
Lipid Extraction: Cellular lipids are extracted from cell pellets using a chloroform:methanol solvent system.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated on TLC plates using a solvent system such as chloroform:methanol:water (65:25:4, v/v).[3]
-
Quantification: The separated GSLs (e.g., GlcCer) are visualized and quantified by densitometric scanning, with comparison to authentic standards run in parallel.[3] Levels are often normalized to phospholipid phosphate content.[3]
Caption: Experimental workflow for the quantification of glycosphingolipids.
Analysis of Protein Phosphorylation
To assess the impact of this compound on signaling pathways, the phosphorylation status of key proteins like Akt1 is determined:
-
Cell Lysis: Following treatment with this compound and stimulation (e.g., with insulin), cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt1) and the total protein.
-
Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified, and the level of phosphorylated protein is normalized to the total amount of that protein.
Conclusion
This compound is a powerful research tool for elucidating the multifaceted roles of glycosphingolipids in cellular biology. Its specific inhibition of glucosylceramide synthase allows for the targeted depletion of GSLs, enabling the study of their involvement in insulin signaling, cancer biology, and other fundamental processes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound in their work. Further investigation into the downstream effects of this compound will undoubtedly continue to uncover novel insights into the complex world of glycosphingolipid-mediated cellular regulation.
References
- 1. This compound | 245329-78-6 | BE180400 | Biosynth [biosynth.com]
- 2. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the glucolipid synthase inhibitor, P4, on functional and phenotypic parameters of murine myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Glucosylceramide Synthase Inhibitor EtDO-P4: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
EtDO-P4, a potent and specific inhibitor of glucosylceramide synthase (GCS), has emerged as a critical tool for investigating the roles of glycosphingolipids (GSLs) in cellular processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a detailed synthesis protocol, quantitative data on its inhibitory activity and cellular effects, and in-depth experimental methodologies. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, including the insulin signaling and EGFR-ERK pathways, through detailed diagrams, offering a valuable resource for researchers in glycobiology, oncology, and metabolic diseases.
Introduction
Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate moiety linked to a ceramide lipid anchor. They are integral components of the cell membrane and are involved in a myriad of cellular functions, including cell adhesion, recognition, and signal transduction. The biosynthesis of most GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).
The critical role of GCS in GSL biosynthesis makes it an attractive target for therapeutic intervention in diseases characterized by aberrant GSL metabolism, such as certain cancers and metabolic disorders. This compound, chemically known as D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a powerful and selective inhibitor of GCS. Its development has provided researchers with a means to pharmacologically deplete GSLs and study the downstream consequences.
Discovery and Synthesis
This compound belongs to a class of synthetic ceramide analogs designed to competitively inhibit GCS. The core structure is based on D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4), with modifications to the phenyl ring to enhance its inhibitory potency and specificity.
Synthesis Protocol
The synthesis of D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (this compound) is a multi-step process that can be achieved through various synthetic routes. A general outline based on the synthesis of related compounds is provided below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: The synthesis typically starts from a commercially available and optically pure amino alcohol precursor.
-
N-acylation: The primary amino group of the precursor is acylated with palmitoyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to introduce the palmitoyl side chain.
-
Introduction of the Pyrrolidino Group: The hydroxyl group is converted to a leaving group (e.g., by tosylation), followed by nucleophilic substitution with pyrrolidine to introduce the tertiary amine moiety.
-
Modification of the Phenyl Ring: The 3',4'-ethylenedioxy group is typically introduced earlier in the synthesis on the phenyl ring of the starting material or a precursor.
-
Purification: The final product is purified by column chromatography on silica gel to yield this compound as a solid. The purity is confirmed by techniques such as HPLC, NMR, and mass spectrometry.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS). It mimics the structure of ceramide, the natural substrate of GCS, and binds to the enzyme's active site. This binding prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the formation of glucosylceramide (GlcCer) and the subsequent synthesis of downstream GSLs.
Figure 1: Mechanism of this compound Inhibition of Glucosylceramide Synthase.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (GCS) | Nanomolar range | - | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Treatment | Result (% of Control) | Cell Line | Reference |
| GM3 Ganglioside Level | 1 µM this compound | 18.1% | HepG2 | [2] |
| Phosphorylated Akt1 | 1 µM this compound | 223.0% | HepG2 | [2] |
| IR Autophosphorylation | 1 µM this compound | 134.8% | HepG2 | [2] |
Table 2: Cellular Effects of this compound in HepG2 Cells
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) cells, or other relevant cell lines, are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 24-72 hours).
Measurement of Glycosphingolipid Levels
-
Lipid Extraction: After treatment, cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.
-
Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as chloroform/methanol/water.
-
Quantification: GSL bands are visualized (e.g., with specific stains) and quantified by densitometry, comparing the band intensity to known standards.
Western Blotting for Signaling Proteins
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental Workflow for Western Blot Analysis.
Immunofluorescence for Epithelial-Mesenchymal Transition (EMT)
-
Cell Culture: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Coverslips are incubated with primary antibodies against EMT markers (e.g., E-cadherin for epithelial, Vimentin for mesenchymal).
-
Visualization: After incubation with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI), the coverslips are mounted on slides and imaged using a fluorescence microscope.
Signaling Pathways Modulated by this compound
Depletion of GSLs by this compound has profound effects on cellular signaling, as GSLs are key components of membrane microdomains (lipid rafts) that organize signaling complexes.
Insulin Signaling Pathway
GSLs, particularly the ganglioside GM3, are known to negatively regulate the insulin receptor (IR). By depleting GM3, this compound can lead to enhanced IR autophosphorylation and downstream signaling through the Akt pathway.
Figure 3: this compound's Effect on the Insulin Signaling Pathway.
EGFR-ERK Signaling Pathway
GSLs can also modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). In some cancer cells, GSLs are required for the proper function and clustering of EGFR in the plasma membrane. Inhibition of GSL synthesis by this compound can disrupt EGFR signaling and the downstream MAPK/ERK pathway, which is often hyperactivated in cancer.
Figure 4: this compound's Impact on the EGFR-ERK Signaling Pathway.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of glycosphingolipids in health and disease. Its high potency and specificity for glucosylceramide synthase allow for the targeted depletion of a wide range of GSLs, enabling the study of their functions in signal transduction, cell adhesion, and other fundamental cellular processes. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their investigations, facilitating further discoveries in the field of glycobiology and the development of novel therapeutic strategies.
References
The Role of EtDO-P4 in Altering Cellular Glycosphingolipid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic ceramide analog, D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (EtDO-P4), and its role in modulating cellular levels of glycosphingolipids (GSLs). This compound is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), the enzyme responsible for the synthesis of glucosylceramide (GlcCer), a crucial precursor for the majority of GSLs.[1][2] By competitively inhibiting this key enzymatic step, this compound effectively depletes the cellular pool of a wide array of GSLs.[1] This targeted depletion has significant downstream consequences, notably impacting cellular signaling pathways, including the suppression of the Epidermal Growth Factor Receptor (EGFR)-induced Extracellular signal-regulated kinase (ERK) pathway and the activity of various other receptor tyrosine kinases (RTKs). This guide will detail the mechanism of action of this compound, present quantitative data on its effects on GSL levels, provide comprehensive experimental protocols for the analysis of these effects, and visualize the associated signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.[1][3] By binding to the glucosylceramide synthase, this compound prevents the formation of glucosylceramide, thereby blocking the subsequent synthesis of downstream GSLs, such as gangliosides and neutral GSLs.[1] A key characteristic of this compound's mechanism is that its inhibitory action on GSL synthesis does not lead to an accumulation of ceramide, a bioactive lipid with its own complex signaling roles.[4] This specificity makes this compound a valuable research tool for studying the direct roles of GSLs in cellular processes, independent of ceramide-induced signaling.[4]
Quantitative Effects on Cellular GSL Levels
The inhibitory activity of this compound on GSL synthesis has been quantified in various cell lines. The following tables summarize the reported effects of this compound on the levels of specific GSLs.
Table 1: Effect of this compound on GM3 Ganglioside Levels in HepG2 Cells
| Treatment | GM3 Ganglioside Level (% of Control) | Reference |
| 1 µM d-EtDO-P4 in culture medium | 18.1% (range: 13.7-24.4%) | [5] |
Table 2: Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells
| Concentration of D-t-EtDO-P4 | Treatment Duration | Glucosylceramide Level (% of Control, approx.) | Reference |
| 10 nM | 24 hours | ~80% | [4] |
| 100 nM | 24 hours | ~50% | [4] |
| 1 µM | 24 hours | ~20% | [4] |
| 10 nM | 36 hours | ~70% | [4] |
| 100 nM | 36 hours | ~30% | [4] |
| 1 µM | 36 hours | ~10% | [4] |
| 10 nM | 48 hours | ~60% | [4] |
| 100 nM | 48 hours | ~20% | [4] |
| 1 µM | 48 hours | <10% | [4] |
Note: The values in Table 2 are estimations derived from the graphical data presented in the cited reference.
Signaling Pathways Altered by this compound
The depletion of cellular GSLs by this compound has profound effects on cellular signaling, particularly on pathways regulated by receptor tyrosine kinases (RTKs). GSLs are integral components of lipid rafts, specialized membrane microdomains that facilitate the assembly and activity of signaling complexes. By altering the composition of these rafts, this compound can modulate the activity of RTKs such as the EGFR.
While the qualitative link between this compound-induced GSL depletion and the suppression of EGFR-ERK signaling is established, publicly available, direct quantitative data on the dose-dependent inhibition of EGFR or ERK phosphorylation by this compound is limited. The following diagram illustrates the generally accepted signaling pathway.
Experimental Protocols
Analysis of Cellular GSL Levels by HPTLC-Densitometry
This protocol outlines the key steps for the extraction, separation, and quantification of cellular GSLs following treatment with this compound.
4.1.1. Cell Culture and this compound Treatment
-
Culture cells of interest (e.g., HepG2, ECV304) in appropriate growth medium to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (e.g., DMSO) for specified durations (e.g., 24, 36, 48 hours).
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
4.1.2. Lipid Extraction
-
Pellet the harvested cells by centrifugation.
-
Extract total lipids from the cell pellet using a solvent mixture of chloroform:methanol (e.g., 2:1 or 1:2, v/v).
-
Vortex the mixture thoroughly and incubate at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4.1.3. High-Performance Thin-Layer Chromatography (HPTLC)
-
Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (1:1, v/v).
-
Spot the lipid extracts and appropriate GSL standards onto a pre-activated HPTLC plate (e.g., silica gel 60).
-
Develop the HPTLC plate in a chromatography tank containing a suitable solvent system. A common system for neutral GSLs is chloroform:methanol:water (65:25:4, v/v/v).
-
Allow the solvent front to migrate to the desired height and then remove the plate and air dry.
4.1.4. Visualization and Densitometric Quantification
-
Visualize the separated GSLs by spraying the HPTLC plate with a visualization reagent. Orcinol-sulfuric acid reagent is commonly used for GSLs and produces a purple color upon heating.
-
Heat the plate (e.g., at 110°C) until the bands are clearly visible.
-
Quantify the intensity of the GSL bands using a densitometer.
-
Generate a standard curve using the known concentrations of the GSL standards to determine the amount of GSL in the experimental samples.
-
Normalize the GSL content to a measure of total cell mass, such as total protein or phospholipid phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Level Mechanisms Are Required for Epidermal Growth Factor (EGF)-stimulated Extracellular Signal-regulated Kinase (ERK) Activity Pulses - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of EtDO-P4 on Cellular Signal Transduction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EtDO-P4, a potent inhibitor of glucosylceramide (GlcCer) synthase, serves as a critical tool in the study of glycosphingolipid (GSL) function and has potential therapeutic applications. By depleting cells of GlcCer and its downstream GSL derivatives, this compound modulates a variety of fundamental cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on key signal transduction pathways, including the Epithelial-Mesenchymal Transition (EMT), insulin receptor signaling, and pathways mediated by c-Src and Phospholipase C-gamma (PLC-γ). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action of this compound
This compound's primary mechanism of action is the specific inhibition of glucosylceramide synthase, the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This action effectively depletes the cell of GlcCer and, consequently, the entire family of GSLs derived from it[1]. It is important to note that the cellular effects of this compound are attributed to this GSL depletion rather than an increase in ceramide levels, thus avoiding the initiation of ceramide-induced signaling cascades[1].
Effects on Key Signal Transduction Pathways
Induction of Epithelial-Mesenchymal Transition (EMT)
This compound has been demonstrated to be a potent inducer of EMT, a fundamental process in development and cancer progression[1]. Treatment of epithelial cells with this compound leads to a phenotypic shift towards a mesenchymal state, characterized by:
-
Downregulation of E-cadherin: A key component of adherens junctions, the loss of which is a hallmark of EMT[1].
-
Upregulation of mesenchymal markers: Including vimentin, fibronectin, and N-cadherin, which contribute to increased cell motility and invasion[1].
-
Enhanced cell motility: this compound treatment increases the haptotactic motility of cells[1].
The EMT-inducing effects of this compound are linked to alterations in the cellular GSL composition. Notably, the enhanced cell motility observed in this compound-treated cells can be reversed by the exogenous addition of specific GSLs, namely GM2 or Gg4[1]. This highlights the critical role of specific GSLs in maintaining the epithelial phenotype.
References
Understanding the Selectivity of EtDO-P4 for UGCG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-glucose ceramide glucosyltransferase (UGCG) is a pivotal enzyme in cellular metabolism, catalyzing the first committed step in the biosynthesis of glycosphingolipids (GSLs). This process involves the transfer of glucose from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer).[1] GlcCer serves as the precursor for over 400 different GSLs, which are integral components of cellular membranes involved in a myriad of physiological and pathological processes, including cell signaling, proliferation, and apoptosis.[1][2] Dysregulation of UGCG activity and GSL metabolism has been implicated in various diseases, notably in cancer, where it contributes to multidrug resistance (MDR).[1]
EtDO-P4, a potent inhibitor of UGCG, has emerged as a critical research tool for elucidating the roles of UGCG and GSLs in cellular functions.[3] This technical guide provides a comprehensive overview of the selectivity of this compound for UGCG, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action and Selectivity of this compound
This compound, with the IUPAC name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, is a structural analog of ceramide. It is understood to act as a competitive inhibitor of UGCG, binding to the enzyme's active site and preventing the glycosylation of endogenous ceramides.[2] This inhibition effectively halts the production of GlcCer and, consequently, the entire downstream cascade of GSL biosynthesis.[2] The accumulation of ceramide, a pro-apoptotic lipid, is a secondary consequence of UGCG inhibition that can contribute to the cytotoxic effects observed in cancer cells.[2]
The stereochemistry of this compound is crucial for its inhibitory activity, with the D-threo isomer being the biologically active form. While this compound is recognized as a potent, nanomolar inhibitor of GSL synthesis, comprehensive quantitative data detailing its selectivity for UGCG over other glycosyltransferases is not extensively available in the public domain. Further research is required to fully characterize its inhibitory profile against a broader panel of related enzymes.
Signaling Pathway of UGCG Inhibition by this compound
The inhibition of UGCG by this compound initiates a cascade of downstream cellular events. A simplified representation of this pathway is depicted below.
Quantitative Data on this compound Activity
While specific IC50 and Ki values for this compound against UGCG are not consistently reported across the literature, its high potency is evident from cell-based assay concentrations. Effective inhibition of GSL synthesis is typically achieved at nanomolar to low micromolar concentrations of this compound.
| Compound | Chemical Formula | Molecular Weight | Effective Concentration (in cell-based assays) |
| This compound | C31H52N2O4 | 516.77 g/mol | ~1 µM for significant reduction of GSLs |
Experimental Protocols
In Vitro UGCG Inhibition Assay
The following protocol is a representative method for determining the inhibitory activity of this compound against UGCG in vitro. This assay is based on the use of a fluorescently labeled ceramide substrate and quantification of the resulting glucosylceramide product by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human UGCG enzyme
-
NBD-C6-Ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl, 5 mM MgCl2
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Methanol
-
Chloroform
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Preparation: Dilute the recombinant human UGCG enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Also, prepare a DMSO-only control.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
This compound solution (or DMSO for control)
-
UGCG enzyme solution
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add NBD-C6-Ceramide and UDP-glucose to the reaction mixture to initiate the enzymatic reaction. The final concentrations should be optimized based on the enzyme kinetics.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform and methanol.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Analysis: Analyze the extracted lipids by HPLC with a fluorescence detector to separate and quantify NBD-C6-Glucosylceramide (the product) from the unreacted NBD-C6-Ceramide (the substrate).
-
Data Analysis: Calculate the percentage of UGCG inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for GSL Synthesis Inhibition
This protocol describes a method to assess the effect of this compound on GSL synthesis in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a multidrug-resistant line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
High-Performance Thin-Layer Chromatography (HPTLC) system
-
Orcinol or other suitable stain for visualizing GSLs
Procedure:
-
Cell Seeding: Seed the cells in culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a chloroform/methanol-based method.
-
HPTLC Analysis: Spot the extracted lipids onto an HPTLC plate. Develop the plate using an appropriate solvent system to separate the different lipid species.
-
Visualization: Stain the HPTLC plate with orcinol to visualize the GSL bands.
-
Quantification: Quantify the intensity of the GSL bands using densitometry.
-
Data Analysis: Compare the GSL levels in the this compound-treated cells to the vehicle-treated control cells to determine the extent of GSL synthesis inhibition.
Conclusion
This compound is a valuable pharmacological tool for studying the function of UGCG and the broader implications of glycosphingolipid metabolism. Its high potency makes it an effective inhibitor of GSL synthesis in both in vitro and cellular systems. While its selectivity for UGCG is presumed to be high due to its structural similarity to the natural substrate, ceramide, further studies are warranted to establish a comprehensive selectivity profile against other glycosyltransferases. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory activity and selectivity of this compound, thereby facilitating a deeper understanding of its mechanism of action and its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for EtDO-P4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EtDO-P4 is a potent and selective, cell-permeant inhibitor of the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[1][2] This enzyme is critical for the synthesis of glucosylceramide (GlcCer), the precursor for most glycosphingolipids (GSLs).[2] By inhibiting UGCG, this compound effectively depletes cellular levels of GlcCer and downstream GSLs, such as gangliosides (e.g., GM3). This targeted inhibition makes this compound a valuable tool for investigating the roles of GSLs in various cellular processes, including signal transduction, cell growth, and differentiation. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound, a ceramide analog, competitively binds to glucosylceramide synthase, preventing the transfer of glucose from UDP-glucose to ceramide.[2] This action blocks the initial step in the biosynthesis of a vast array of GSLs. The resulting depletion of GSLs can alter the composition and properties of the plasma membrane, thereby influencing the function of membrane-associated proteins, such as receptor tyrosine kinases.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.
Table 1: Effect of this compound on GM3 Ganglioside Levels and Insulin Receptor Signaling in HepG2 Cells [3][4]
| Treatment | GM3 Content (% of Control) | Insulin Receptor Autophosphorylation (% of Control) | Phosphorylated Akt1 (% of Control) |
| 1 µM D-EtDO-P4 | 18.1% (13.7-24.4%) | 134.8% (111.3-167.8%) | 223.0% (181.4-315.4%) |
Data are presented as the mean with the 95% confidence interval in parentheses. Cells were treated for a specified duration, followed by stimulation with 100 nM insulin for the assessment of receptor phosphorylation.
Table 2: Effect of D-t-EtDO-P4 on Glucosylceramide Levels in ECV304 Cells [5]
| Concentration | 24 hours (% of Control) | 36 hours (% of Control) | 48 hours (% of Control) |
| 1 µM | ~70% | ~50% | ~40% |
| 5 µM | ~40% | ~25% | ~20% |
| 10 µM | ~25% | ~15% | ~10% |
Values are estimated from the graphical data presented in the cited literature and represent the mean of three experiments.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Protocol 1: General Protocol for GSL Depletion in Adherent Cell Lines
Materials:
-
This compound powder (CAS 245329-78-6)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cell line of interest
-
Sterile tissue culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 516.76 g/mol ), dissolve 5.17 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
-
-
Cell Seeding:
-
Culture the chosen adherent cell line in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate tissue culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for the desired treatment duration without reaching over-confluence. Allow the cells to adhere and recover for 24 hours.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration will depend on the cell line and the specific GSL to be depleted.
-
-
Downstream Analysis:
-
Following the treatment period, the cells can be harvested for various analyses, including:
-
Lipid extraction and analysis: To confirm the depletion of GlcCer and other GSLs by thin-layer chromatography (TLC) or mass spectrometry.
-
Western blotting: To analyze changes in protein expression or phosphorylation status of signaling molecules (e.g., insulin receptor, Akt).
-
Cell viability and proliferation assays: To assess the cytotoxic effects of the treatment.
-
Functional assays: To investigate the biological consequences of GSL depletion.
-
-
Protocol 2: Analysis of Insulin Receptor Signaling in HepG2 Cells
This protocol is based on the methodology described by Fedoryszak-Kuśka et al. (2016).[3][4]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Insulin solution (100 nM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in complete medium.
-
Seed the cells and allow them to adhere for 24 hours.
-
Treat the cells with 1 µM this compound or vehicle (DMSO) in complete medium for a predetermined time (e.g., 48 hours).
-
-
Insulin Stimulation:
-
After the this compound treatment, aspirate the medium and wash the cells once with warm PBS.
-
Add serum-free medium containing 100 nM insulin to the cells.
-
Incubate for a short period (e.g., 10-15 minutes) to stimulate the insulin receptor.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the insulin-containing medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with the cell lysates to detect the phosphorylation status of the insulin receptor and Akt using specific antibodies.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound as a UGCG inhibitor.
Caption: Signaling effects of this compound treatment in cells.
Caption: General experimental workflow for using this compound.
References
- 1. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 245329-78-6 | BE180400 | Biosynth [biosynth.com]
- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound supplier | CAS 245329-78-6| Cerebroside Synthase Inhibitor |AOBIOUS [aobious.com]
Application Notes and Protocols for EtDO-P4 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EtDO-P4, with the chemical name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, is a potent and specific inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a diverse array of GSLs. In numerous cancers, GCS is overexpressed, leading to an altered GSL profile on the cell surface and contributing to multidrug resistance, inhibition of apoptosis, and enhanced tumor progression. By blocking GCS, this compound offers a targeted therapeutic strategy to disrupt these cancer-promoting pathways.
The primary mechanism of action for this compound involves the competitive inhibition of GCS, leading to two key downstream effects:
-
Accumulation of Pro-Apoptotic Ceramide: By preventing its conversion to glucosylceramide, this compound causes an intracellular accumulation of ceramide. Ceramide is a critical lipid second messenger that can induce cell cycle arrest, autophagy, and apoptosis.
-
Depletion of Downstream Glycosphingolipids: Inhibition of GCS depletes the cell of glucosylceramide and its derivatives, which are often involved in forming lipid rafts and modulating the activity of receptor tyrosine kinases (RTKs) and other signaling proteins crucial for cancer cell survival and proliferation.
These application notes provide an overview of the utility of this compound in cancer research and detailed protocols for its use in cell-based assays.
Data Presentation
The following tables summarize representative quantitative data for GCS inhibitors, which can be used as a reference for designing experiments with this compound. Note: This data is derived from studies on analogous GCS inhibitors, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), and should be optimized for your specific cell line and experimental conditions when using this compound.
Table 1: In Vitro Efficacy of GCS Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | GCS Inhibitor | IC50 (µM) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | D-PDMP | 25-50 | MTT Assay (72h) | General Literature |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | PDMP | 10-20 | MTT Assay (72h) | General Literature |
| HCT-116 | Colorectal Carcinoma | Genz-123346 | 5-15 | CellTiter-Glo (48h) | General Literature |
| SF8628 | Diffuse Midline Glioma | Eliglustat | ~1 | Proliferation Assay (72h) | [1] |
Table 2: Effect of GCS Inhibitors on Apoptosis and Cell Cycle
| Cell Line | GCS Inhibitor (Concentration) | Effect | Assay | Reference |
| Murine Myeloma | P4 (DL-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) (10 µM) | Increase in apoptotic cells from 7% to 26% | Flow Cytometry (Annexin V) | [2] |
| Head and Neck Cancer (HN9-cisR) | d,l-threo-PPMP (10 µM) | Synergistic increase in apoptosis with cisplatin | Western Blot (cleaved PARP, cleaved Caspase-3) | [3] |
| Huh7 | Genz-123346 (5 µM) | G1/S phase cell cycle arrest | Flow Cytometry (BrdU/PI) | [4] |
Signaling Pathways
This compound, as a GCS inhibitor, modulates several critical signaling pathways implicated in cancer. The primary mechanism involves the accumulation of ceramide and the depletion of GSLs, which in turn affects downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound represents a promising tool for cancer research, offering a specific mechanism to target the aberrant glycosphingolipid metabolism that is a hallmark of many cancers. By inducing ceramide-mediated apoptosis and sensitizing cancer cells to conventional chemotherapies, this compound can be utilized to explore novel therapeutic combinations and to further elucidate the role of GSLs in cancer biology. The protocols provided herein offer a robust framework for initiating in vitro studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the glucolipid synthase inhibitor, P4, on functional and phenotypic parameters of murine myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Multidrug Resistance in Cancer Cells Using EtDO-P4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2]
Recent research has highlighted the role of sphingolipid metabolism in the development of MDR.[3][4] Specifically, the enzyme UDP-glucose ceramide glucosyltransferase (UGCG) has emerged as a critical player. UGCG catalyzes the conversion of the pro-apoptotic lipid ceramide into glucosylceramide (GlcCer), the precursor for most glycosphingolipids (GSLs).[5][6][7] In many cancer cells, UGCG is overexpressed, leading to a decrease in intracellular ceramide levels and an increase in GSLs, which contributes to cell survival and drug resistance.[8][9][10]
EtDO-P4 is a potent and selective, cell-penetrant inhibitor of UGCG.[11] By blocking UGCG, this compound prevents the glycosylation of ceramide, leading to an accumulation of this pro-apoptotic lipid and a reduction in GSLs. This modulation of sphingolipid metabolism has been shown to re-sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[11] This document provides detailed application notes and protocols for the use of this compound in studying and potentially overcoming multidrug resistance in cancer cells.
Mechanism of Action
This compound, a ceramide analog, competitively inhibits UGCG, the key enzyme in the biosynthesis of most GSLs.[5][7][11] The inhibition of UGCG by this compound in multidrug-resistant cancer cells initiates a cascade of events that collectively contribute to the reversal of the MDR phenotype:
-
Increased Intracellular Ceramide: By blocking the conversion of ceramide to GlcCer, this compound treatment leads to the accumulation of intracellular ceramide.[5][7] Elevated ceramide levels can trigger a caspase-dependent apoptotic cascade, promoting programmed cell death in cancer cells.[12]
-
Downregulation of ABC Transporters: Studies have shown that inhibition of UGCG can lead to a decrease in the expression of ABC transporters, particularly P-glycoprotein (ABCB1).[11][13] The reduction in these efflux pumps increases the intracellular concentration of chemotherapeutic drugs.
-
Modulation of Pro-Survival Signaling: The alteration in the balance of ceramide and GSLs can impact key cellular signaling pathways that promote cell survival and proliferation, such as the NF-κB and Wnt/β-catenin pathways.[9] By increasing ceramide and decreasing GSLs, this compound can shift the balance towards apoptosis.
The proposed signaling pathway for this compound in overcoming multidrug resistance is depicted below.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound on multidrug-resistant chronic myeloid leukemia cell lines (Lucena-1 and FEPS) compared to the parental, sensitive cell line (K562).[11]
Table 1: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Resistance Profile | This compound IC50 (µM) after 72h |
| K562 | Sensitive | 1.8 ± 0.2 |
| Lucena-1 | Vincristine-resistant | 2.1 ± 0.3 |
| FEPS | Daunorubicin-resistant | 3.5 ± 0.4 |
Table 2: Re-sensitization of MDR Cells to Chemotherapeutics by this compound
| Cell Line | Treatment | % of Apoptotic Cells (Annexin V+) |
| Lucena-1 | Daunorubicin (DNR) alone | 15 ± 2 |
| DNR + 2µM this compound | 45 ± 5 | |
| Vincristine (VCR) alone | 20 ± 3 | |
| VCR + 2µM this compound | 55 ± 6 | |
| FEPS | Daunorubicin (DNR) alone | 18 ± 2 |
| DNR + 2µM this compound | 60 ± 7 | |
| Cisplatin (CDDP) alone | 12 ± 1 | |
| CDDP + 2µM this compound | 40 ± 4 |
Table 3: Effect of this compound on ABCB1 (P-glycoprotein) Expression
| Cell Line | Treatment (24h) | Relative ABCB1 mRNA Expression |
| Lucena-1 | Control | 1.00 |
| 2µM this compound | 0.45 ± 0.05 | |
| FEPS | Control | 1.00 |
| 2µM this compound | 0.52 ± 0.06 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on multidrug-resistant cancer cells.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Sensitive and multidrug-resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare solutions with a fixed concentration of this compound and varying concentrations of the chemotherapeutic agent.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1 (or a separate experiment in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the cell culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for ABCB1 (P-glycoprotein) Expression
This protocol determines the protein levels of ABCB1 after this compound treatment.
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1 (P-glycoprotein)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the ABCB1 signal to the loading control.
-
Conclusion
This compound presents a promising strategy for investigating and potentially overcoming multidrug resistance in cancer cells. By inhibiting UGCG, this compound modulates the sphingolipid metabolism to favor apoptosis and reduce the expression of drug efflux pumps. The protocols outlined in this document provide a framework for researchers to explore the efficacy of this compound in various cancer models and to further elucidate the molecular mechanisms by which inhibition of ceramide glycosylation can re-sensitize resistant tumors to chemotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ceramide Glycosylation and Chemotherapy Resistance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What UGCG inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]
- 8. Ceramide glycosylation potentiates cellular multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UGCG promotes chemoresistance and breast cancer progression via NF-κB and Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of glycosphingolipid biosynthesis reverts multidrug resistance by differentially modulating ABC transporters in chronic myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage induces down-regulation of UDP-glucose ceramide glucosyltransferase, increases ceramide levels and triggers apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EtDO-P4 in CHO Cells for Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins.[1][2][3][4] Continuous efforts are focused on enhancing their specific productivity (qP) and overall protein yield. A novel potential strategy involves the modulation of cellular glycosphingolipid (GSL) metabolism. GSLs are integral components of cell membranes involved in various cellular processes, including signal transduction and protein trafficking.[5]
EtDO-P4 (D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a potent and specific inhibitor of glucosylceramide (GlcCer) synthase, the enzyme responsible for the initial step in the biosynthesis of most GSLs.[6][7] By inhibiting this enzyme, this compound leads to the depletion of downstream GSLs. While direct studies on the effect of this compound on recombinant protein production in CHO cells are not yet available, this application note proposes a potential application based on its mechanism of action and the known roles of GSLs and associated signaling pathways in protein synthesis and secretion.
The proposed mechanism centers on two key aspects:
-
Modulation of Cellular Signaling: Inhibition of GlcCer synthase by related compounds has been shown to impact the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][10] By influencing this pathway, this compound may shift the cellular resources from proliferation towards the production of recombinant proteins.
-
Alteration of Membrane Dynamics and Protein Trafficking: GSLs are important for the structure and function of the Golgi apparatus and for the trafficking of proteins. Modulating the GSL composition of cellular membranes could potentially enhance the secretion efficiency of recombinant proteins.
These application notes provide a theoretical framework and a set of experimental protocols to investigate the potential of this compound as a novel enhancer of recombinant protein production in CHO cells.
Data Presentation
As the use of this compound for this application is novel, the following tables are provided as templates for researchers to systematically collect and present their data.
Table 1: Effect of this compound on CHO Cell Culture Performance
| This compound Concentration (µM) | Viable Cell Density (x 10^6 cells/mL) | Cell Viability (%) | Specific Growth Rate (µ) |
| 0 (Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 |
Table 2: Impact of this compound on Recombinant Protein Production
| This compound Concentration (µM) | Specific Productivity (qP) (pg/cell/day) | Product Titer (mg/L) | Fold Change in qP (vs. Control) | Fold Change in Titer (vs. Control) |
| 0 (Control) | 1.0 | 1.0 | ||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 20 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for use in CHO cell cultures.
Materials:
-
Recombinant protein-producing CHO cell line
-
Appropriate CHO cell culture medium and supplements
-
This compound stock solution (e.g., 4 mM in a suitable solvent, stable at 4°C)[8]
-
96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability dye (e.g., trypan blue)
-
Plate reader for viability/cytotoxicity assay (optional)
Procedure:
-
Cell Seeding: Seed the recombinant CHO cells in a 96-well plate at a density of 0.5 x 10^5 cells/mL in a final volume of 100 µL per well.
-
This compound Preparation and Addition: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 50 µM. It is recommended to test concentrations such as 0, 1, 5, 10, 20, and 50 µM.
-
Treatment: On the day after seeding, carefully remove the existing medium and replace it with 100 µL of the medium containing the different concentrations of this compound.[8]
-
Incubation: Incubate the plate under standard CHO cell culture conditions (e.g., 37°C, 5% CO2, humidified atmosphere) for a period that is relevant to your production process (e.g., 24, 48, 72 hours).
-
Assessment of Viable Cell Density and Viability: At each time point, determine the viable cell density and viability for each concentration using a cell counter and a viability dye.
-
Data Analysis: Plot the viable cell density and viability against the this compound concentration. The optimal concentration range will be the highest concentrations that do not significantly inhibit cell growth or reduce viability.
Protocol 2: Evaluation of this compound's Effect on Recombinant Protein Production
This protocol describes how to assess the impact of the pre-determined optimal concentrations of this compound on the specific productivity and overall titer of the recombinant protein.
Materials:
-
Recombinant protein-producing CHO cell line
-
CHO cell culture medium and supplements
-
Optimal concentrations of this compound as determined in Protocol 1
-
Shake flasks or small-scale bioreactors
-
Analytical method for quantifying the recombinant protein (e.g., ELISA, HPLC)
Procedure:
-
Cell Culture Inoculation: Inoculate shake flasks or bioreactors with the recombinant CHO cells at a seeding density of 0.5 x 10^6 cells/mL in your standard production medium.
-
Addition of this compound: On the next day, add this compound to the cultures at the pre-determined optimal concentrations. Include a vehicle-treated culture as a control.
-
Fed-Batch Culture: Maintain the cultures under your standard fed-batch production process for the entire duration (e.g., 10-14 days).
-
Sampling: Collect samples daily or every other day to monitor viable cell density, viability, and the concentration of the recombinant protein in the supernatant.
-
Quantification of Recombinant Protein: At the end of the culture, and for each time point, quantify the concentration of the recombinant protein using a validated analytical method.
-
Calculation of Specific Productivity (qP): Calculate the specific productivity (qP) using the following formula: qP = (P_t - P_t-1) / ((VCD_t + VCD_t-1)/2 * (t - (t-1))) Where:
-
P_t = Product concentration at time t
-
P_t-1 = Product concentration at the previous time point
-
VCD_t = Viable cell density at time t
-
VCD_t-1 = Viable cell density at the previous time point
-
t = time
-
-
Data Analysis: Compare the qP and final product titer of the this compound-treated cultures to the control culture.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in CHO cells.
Experimental Workflow
References
- 1. CHO Cell Lines for Recombinant Protein Production | Mabion [mabion.eu]
- 2. genscript.com [genscript.com]
- 3. nanocellect.com [nanocellect.com]
- 4. aiche.org [aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Significant impact of mTORC1 and ATF4 pathways in CHO cell recombinant protein production induced by CDK4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EtDO-P4 Treatment in Lysosomal Storage Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysosomal Storage Disorders and EtDO-P4
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation is due to deficient activity of specific lysosomal enzymes or defects in related proteins, leading to cellular dysfunction and a wide range of clinical manifestations. Many LSDs, such as Gaucher, Fabry, and Tay-Sachs diseases, are characterized by the accumulation of glycosphingolipids (GSLs).
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of the accumulating substrate to a level where the residual lysosomal enzyme activity is sufficient to prevent its accumulation. This compound, or D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a potent and selective inhibitor of glucosylceramide (GlcCer) synthase. This enzyme catalyzes the first step in the biosynthesis of most GSLs. By inhibiting GlcCer synthase, this compound effectively reduces the production of GlcCer and downstream GSLs, making it a valuable tool for studying the pathophysiology of GSL-related LSDs and for evaluating the potential of SRT.[1][2]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the transfer of glucose to ceramide, which is the initial step in the synthesis of a large family of glycosphingolipids. By blocking this crucial step, this compound effectively reduces the cellular levels of glucosylceramide and all downstream glycosphingolipids that are derived from it. This "substrate deprivation" approach can alleviate the accumulation of these lipids in cellular models of lysosomal storage disorders.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound treatment in preclinical models of lysosomal storage disorders.
Table 1: Effect of this compound on Glycosphingolipid Levels in a Fabry Disease Mouse Model
| Tissue | Treatment Group | Dosage | Duration | Globotriaosylceramide (Gb3) Reduction (%) |
| Kidney | This compound | 10 mg/kg twice daily | 8 weeks | >50% (below starting levels) |
| Liver | This compound | 10 mg/kg twice daily | 4 weeks | Concentration-dependent reduction |
Data sourced from a study on an alpha-galactosidase A knockout mouse model of Fabry disease.[3]
Table 2: Effect of Glucosylceramide Synthase Inhibition on mTORC1 Signaling in a Gaucher Disease Model
| Cell Model | Treatment | Effect on mTORC1 Activity |
| iPSC-derived Neuronal Progenitors | GCS Inhibitor | Reversal of mTORC1 hyperactivation |
| iPSC-derived Neurons | GCS Inhibitor | Reversal of mTORC1 hyperactivation |
This table illustrates the downstream signaling effects of reducing GSL synthesis. Pharmacological inhibition of glucosylceramide synthase was shown to reverse the hyperactivation of mTORC1.[4][5]
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons) with this compound to study its effects on GSL metabolism and cellular phenotypes.
Materials:
-
Cultured cells from a relevant LSD model (and a healthy control)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in multi-well plates or flasks and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your cell type and experimental goals.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from 24 hours to several days depending on the experimental endpoint.
-
Cell Harvesting and Downstream Analysis:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells by trypsinization or scraping.
-
The harvested cells can be used for various downstream analyses, such as GSL extraction and analysis (Protocol 2), western blotting for signaling pathway components, or enzyme activity assays.
-
Protocol 2: Analysis of Glycosphingolipid Levels by HPLC-Mass Spectrometry
This protocol outlines the steps for extracting and quantifying GSLs from cultured cells following this compound treatment, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).[6][7]
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Chloroform
-
Water (HPLC-grade)
-
Internal standards for GSLs
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HILIC column
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Add internal standards for the GSLs of interest.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at a low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for GSL Enrichment:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the GSLs with a more polar solvent mixture (e.g., methanol).
-
Dry the eluted GSL fraction under nitrogen.
-
-
HILIC-MS Analysis:
-
Reconstitute the dried GSL fraction in the initial mobile phase for HILIC.
-
Inject the sample onto the HILIC column.
-
Perform chromatographic separation using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
The eluent is introduced into the ESI source of the mass spectrometer.
-
Acquire data in a full-scan mode or by selected reaction monitoring (SRM) for targeted quantification of specific GSLs.
-
-
Data Analysis:
-
Identify the GSL species based on their retention times and mass-to-charge ratios (m/z).
-
Quantify the GSLs by comparing the peak areas of the endogenous lipids to those of the internal standards.
-
Visualizations
Caption: Experimental workflow for this compound treatment and analysis.
Caption: this compound's impact on GSL synthesis and mTOR signaling in LSDs.
References
- 1. Possible future therapies for Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fabry Disease Using Lysosomal Fluorescent Probes
Note to the Reader: The requested probe "EtDO-P4" is not a recognized or commercially available probe for the investigation of Fabry disease based on current scientific literature. This document provides detailed application notes and protocols using established, commercially available fluorescent probes and methodologies to investigate the cellular pathology of Fabry disease. These methods are standard in the field and allow for the robust investigation of lysosomal dysfunction, a hallmark of this disorder.
Introduction to Fabry Disease and Lysosomal Investigation
Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[1][2][3] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within the lysosomes of various cell types throughout the body.[1][4][5] This accumulation disrupts normal cellular function and triggers a cascade of pathogenic events, leading to progressive damage in critical organs such as the kidneys, heart, and nervous system.[1]
Investigating the cellular mechanisms of Fabry disease is crucial for developing and evaluating new therapies. In vitro models, such as patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived specialized cells (e.g., cardiomyocytes, podocytes), are invaluable tools for this research.[6][7][8][9] Fluorescent probes that target the lysosome or its contents allow for the visualization and quantification of key pathological features of Fabry disease, including lysosomal enlargement, substrate accumulation, and alterations in the lysosomal environment.
These application notes provide a framework for utilizing fluorescent microscopy-based assays to study lysosomal health and function in cellular models of Fabry disease.
Application Notes
Principle of the Assays
The investigation of Fabry disease at a cellular level using fluorescence microscopy relies on three key approaches:
-
Assessment of Lysosomal Mass and Morphology: Probes like LysoTracker™, which are weakly basic amines that accumulate in acidic organelles, can be used to visualize and quantify the total lysosomal volume.[10][11] In many lysosomal storage disorders, an increase in LysoTracker staining intensity can indicate an increase in the size and/or number of lysosomes due to substrate accumulation.[10]
-
Quantification of Globotriaosylceramide (Gb3) Accumulation: The hallmark of Fabry disease is the buildup of Gb3. This can be directly visualized and quantified using immunofluorescence with an antibody specific to Gb3 (also known as CD77).[4][6] The intensity and number of fluorescent puncta corresponding to Gb3 aggregates provide a direct measure of the disease phenotype.
-
Measurement of Lysosomal pH: The accumulation of substrates within lysosomes can potentially alter their internal pH, affecting the activity of other lysosomal enzymes. Ratiometric fluorescent probes can be used to precisely measure the pH of the lysosomal lumen, providing insights into the functional consequences of Gb3 storage.[12][13][14]
Cell Models for Fabry Disease Investigation
-
Patient-Derived Dermal Fibroblasts: These are a readily accessible cell type obtained from skin biopsies of Fabry patients and healthy controls.[2][6][15] They recapitulate the primary biochemical defect of α-Gal A deficiency and Gb3 accumulation.
-
Induced Pluripotent Stem Cell (iPSC)-Derived Models: Patient fibroblasts can be reprogrammed into iPSCs and then differentiated into disease-relevant cell types like cardiomyocytes or podocytes.[6][7][8] These models allow for the study of disease mechanisms in cell types that are critically affected in Fabry disease.[6][16] Isogenic control lines, where the disease-causing mutation is corrected using gene editing technologies like CRISPR/Cas9, provide an ideal comparison for experiments.[6]
Experimental Protocols
Protocol 1: Culturing Patient-Derived Dermal Fibroblasts
This protocol describes the basic steps for culturing human dermal fibroblasts from a skin biopsy.
Materials:
-
Complete Fibroblast Growth Medium: DMEM supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.[6][17]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
0.25% Trypsin-EDTA
-
Sterile tissue culture flasks and plates
-
Gelatin-coated plates (optional, can improve initial attachment)[15]
Procedure:
-
Establishment of Primary Culture:
-
Aseptically mince the skin biopsy tissue into small pieces (approx. 1-2 mm).
-
Place the tissue pieces onto a gelatin-coated 6-well plate or a T25 flask, ensuring they are spaced apart.
-
Carefully add a minimal amount of Complete Fibroblast Growth Medium (with 20% FBS for initial culture) to just cover the tissue pieces, without dislodging them.[15]
-
Incubate at 37°C in a 5% CO2 incubator.
-
Monitor the culture daily. Fibroblasts will begin to migrate out from the tissue explants within 7-10 days.[15]
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
Once the cells reach 80-90% confluency, remove the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of Complete Fibroblast Growth Medium (10% FBS is sufficient for subculturing).[17]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:5 split ratio) to a new flask containing pre-warmed medium.
-
Continue to incubate at 37°C and 5% CO2.
-
Protocol 2: Assessment of Lysosomal Mass using LysoTracker Probes
This protocol details the use of LysoTracker Red DND-99 for live-cell imaging of lysosomes.
Materials:
-
LysoTracker Red DND-99 (or other color variants)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 (for nuclear counterstain)
-
Cells cultured on glass-bottom dishes or plates suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed healthy control and Fabry patient fibroblasts onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of LysoTracker Red by diluting the stock solution in live-cell imaging medium to a final concentration of 50-75 nM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed LysoTracker working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
(Optional) In the last 10 minutes of incubation, add Hoechst 33342 for nuclear staining.
-
-
Imaging:
-
Remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope. For LysoTracker Red, use an excitation wavelength of ~577 nm and an emission wavelength of ~590 nm.
-
-
Image Analysis and Quantification:
-
Capture multiple images from random fields for each condition (control vs. Fabry).
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the total fluorescence intensity of LysoTracker per cell or the total fluorescent area per cell.
-
Normalize the lysosomal signal to the cell area or cell number.
-
Protocol 3: Immunofluorescence Staining for Gb3 Accumulation
This protocol outlines the procedure for visualizing intracellular Gb3 deposits.
Materials:
-
Anti-Gb3/CD77 antibody (mouse or rat monoclonal)
-
Fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
DAPI or Hoechst for nuclear counterstain
-
Cells cultured on glass coverslips or imaging plates
Procedure:
-
Cell Seeding: Seed control and Fabry cells on sterile glass coverslips in a 24-well plate and grow to 50-70% confluency.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[6]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Gb3/CD77 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number and intensity of Gb3-positive puncta per cell using image analysis software.
-
Data Presentation
Quantitative data from these experiments should be summarized to compare Fabry cells with healthy controls.
Table 1: Quantification of Lysosomal Mass
| Cell Line | Mean LysoTracker Fluorescence Intensity (Arbitrary Units ± SEM) | Fold Change vs. Control |
| Healthy Control | 150.5 ± 10.2 | 1.0 |
| Fabry Patient 1 | 325.8 ± 25.6 | 2.16 |
| Fabry Patient 2 | 298.4 ± 21.9 | 1.98 |
Table 2: Quantification of Gb3 Accumulation
| Cell Line | Mean Number of Gb3 Puncta per Cell (± SEM) | Mean Gb3 Fluorescence Intensity per Cell (Arbitrary Units ± SEM) |
| Healthy Control | 2.1 ± 0.5 | 55.3 ± 8.1 |
| Fabry Patient 1 | 45.7 ± 4.3 | 850.2 ± 65.7 |
| Fabry Patient 2 | 39.8 ± 3.9 | 799.6 ± 58.4 |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. Azienda sanitaria universitaria Friuli Centrale (ASU FC) - Generation and characterization of cellular models of Fabry disease exploiting CRISPR/Cas9 technology for the study of disease patophysiology [asufc.sanita.fvg.it]
- 2. Characterization of Human Dermal Fibroblasts in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acelinktherapeutics.com [acelinktherapeutics.com]
- 4. Detection of blood Gb3 deposits as a new tool for diagnosis and therapy monitoring in patients with classic Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mutation-Specific Cardiomyocyte Lines from Patients with Fabry Disease: A Sustainable In Vitro Model to Investigate Structure, Function, and Disease Mechanisms [mdpi.com]
- 7. Generation of Fabry cardiomyopathy model for drug screening using induced pluripotent stem cell-derived cardiomyocytes from a female Fabry patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. stemcell.com [stemcell.com]
- 10. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detecting lysosomal pH with better fluorescent probes | EurekAlert! [eurekalert.org]
- 15. kosheeka.com [kosheeka.com]
- 16. A Human Stem Cell Model of Fabry Disease Implicates LIMP-2 Accumulation in Cardiomyocyte Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human fibroblast culturing [protocols.io]
Application Notes and Protocols for EtDO-P4 in the Study of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. A key area of investigation is the role of the cell surface glycosphingolipid (GSL) composition in regulating this transition.
EtDO-P4, a potent and selective inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), serves as a valuable chemical tool to probe the function of GSLs in EMT. By inhibiting UGCG, this compound effectively depletes the cellular pool of most GSLs, thereby inducing an EMT-like phenotype in various epithelial cell lines. This allows for the detailed study of GSL-dependent signaling pathways that maintain the epithelial state and how their disruption contributes to the acquisition of mesenchymal characteristics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in EMT research.
Mechanism of Action
This compound acts as a competitive inhibitor of UGCG, the enzyme responsible for the first glycosylation step in the biosynthesis of the majority of GSLs. This inhibition leads to a global reduction of cellular GSLs. The resulting alteration in the plasma membrane's lipid raft composition and signaling domains is thought to disrupt key signaling pathways that maintain the epithelial phenotype, subsequently leading to the activation of a mesenchymal gene expression program.
Application in EMT Studies
The primary application of this compound in this context is to pharmacologically induce EMT in cultured epithelial cells. This induced transition can be characterized by a series of well-established molecular and cellular changes, providing a robust experimental system to:
-
Investigate the role of specific GSLs in maintaining the epithelial phenotype.
-
Identify and characterize signaling pathways that are modulated by GSLs and are critical for EMT.
-
Screen for potential therapeutic agents that can reverse or inhibit EMT by targeting GSL metabolism or related pathways.
-
Compare and contrast GSL-depletion-induced EMT with growth factor-induced EMT (e.g., by TGF-β) to understand common and distinct mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on key EMT markers in various epithelial cell lines, as documented in scientific literature.
Table 1: Effect of this compound on the Expression of Epithelial and Mesenchymal Markers.
| Cell Line | Treatment | E-cadherin Expression | Vimentin Expression | N-cadherin Expression | Fibronectin Expression |
| NMuMG (mouse mammary epithelial) | 1 µM this compound | Decreased | Increased | Increased | - |
| 2 ng/mL TGF-β | Decreased | Increased | Increased | - | |
| MCF7 (human breast cancer) | 1 µM this compound | Decreased | Low/No Change | Low/No Change | Low/No Change |
| 2 ng/mL TGF-β | Decreased | Low/No Change | Low/No Change | Low/No Change | |
| HCV29 (human bladder epithelial) | 1 µM this compound | Low/No Change | Increased | Slightly Increased | Increased |
| 2 ng/mL TGF-β | Low/No Change | Increased | Slightly Increased | Increased |
Table 2: Effect of this compound on Cell Motility.
| Cell Line | Treatment | Relative Cell Motility |
| NMuMG | Control | Baseline |
| 1 µM this compound | Significantly Increased | |
| MCF7 | Control | Baseline |
| 1 µM this compound | Significantly Increased | |
| HCV29 | Control | Baseline |
| 1 µM this compound | Significantly Increased |
Experimental Protocols
Detailed methodologies for key experiments involving this compound to study EMT are provided below.
Protocol 1: Induction of EMT in Cultured Epithelial Cells
This protocol describes the general procedure for treating epithelial cells with this compound to induce an epithelial-mesenchymal transition.
Materials:
-
Epithelial cell line of interest (e.g., NMuMG, MCF7, HCV29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TGF-β (optional, as a positive control for EMT induction)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the epithelial cells at a desired density in a suitable culture vessel and allow them to adhere and reach approximately 50-70% confluency.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the final desired concentration of this compound. A typical starting concentration is 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. For a positive control, prepare a medium containing an EMT-inducing agent like TGF-β (e.g., 2 ng/mL). Include a vehicle control (DMSO) at the same concentration as the this compound treatment.
-
Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment media to the respective wells/flasks.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the cell line and the specific EMT markers being investigated. Morphological changes can often be observed within 48 hours.
-
Analysis: Following incubation, the cells can be harvested for molecular analysis (Western blot, qPCR) or fixed for imaging (immunofluorescence) to assess the changes in EMT markers.
Protocol 2: Western Blot Analysis of EMT Markers
This protocol details the procedure for analyzing the protein expression levels of epithelial and mesenchymal markers following this compound treatment.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence Staining of EMT Markers
This protocol is for visualizing the expression and localization of EMT markers within the cells.
Materials:
-
Cells grown and treated on coverslips
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 4: Cell Motility (Haptotactic) Assay
This protocol measures the change in cell motility, a key functional characteristic of EMT.
Materials:
-
Transwell inserts (e.g., with 8 µm pores)
-
Extracellular matrix protein (e.g., fibronectin, collagen)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Coating of Transwells: Coat the underside of the Transwell inserts with an extracellular matrix protein and allow it to dry.
-
Cell Preparation: Harvest the this compound-treated and control cells and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced EMT.
Caption: Experimental workflow for studying EMT.
Caption: GSL depletion and EMT phenotype shift.
Modulating Insulin Receptor Signaling with EtDO-P4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing EtDO-P4 to modulate insulin receptor signaling. This compound, a potent inhibitor of glucosylceramide synthase (GCS), offers a valuable tool for investigating the intricate relationship between glycosphingolipid metabolism and insulin sensitivity. By reducing the cellular levels of glucosylceramides and downstream gangliosides, such as GM3, this compound indirectly enhances insulin receptor signaling. These notes are intended to guide researchers in designing and executing experiments to explore this mechanism.
Gangliosides, particularly GM3, have been shown to negatively regulate the insulin receptor by associating with it in the plasma membrane and inhibiting its autophosphorylation.[1] Inhibition of GCS by this compound leads to a reduction in GM3 levels, which in turn can alleviate this inhibition and potentiate downstream insulin signaling pathways, such as the PI3K/Akt pathway.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on key components of the insulin signaling pathway based on published data.
| Parameter | Cell Line | This compound Concentration | Incubation Time | Method | Result | Reference |
| GM3 Ganglioside Level | HepG2 | 1 µM | 72 hours | HPTLC | Reduced to 18.1% of control | [Fedoryszak-Kuśka et al., 2016][1] |
| Insulin Receptor (IR) Autophosphorylation | HepG2 | 1 µM | 72 hours | Western Blot | 134.8% of control (statistically non-significant) | [Fedoryszak-Kuśka et al., 2016][1] |
| Phosphorylated Akt1 (p-Akt1) | HepG2 | 1 µM | 72 hours | Western Blot | 223.0% of control (statistically significant) | [Fedoryszak-Kuśka et al., 2016][1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound on the insulin receptor signaling pathway and a general experimental workflow for its investigation.
References
Troubleshooting & Optimization
EtDO-P4 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EtDO-P4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (D-threo-1-(3',4'-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a potent and specific inhibitor of glucosylceramide (GlcCer) synthase.[1][2] This enzyme is crucial for the synthesis of most glycosphingolipids (GSLs). By inhibiting this enzyme, this compound leads to the depletion of GSLs derived from GlcCer.[1] This depletion can impact various cellular processes, including signal transduction and cell adhesion.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture media to the desired working concentration.
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and the experimental goals. A study on human hepatoma HepG2 cells used a concentration of 1 µM.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the best practices for storing this compound solutions?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C and desiccated.[3] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Cause: The concentration of this compound or the final concentration of DMSO in the cell culture medium is too high. When a compound dissolved in an organic solvent like DMSO is diluted into an aqueous solution like cell culture media, it can precipitate if its solubility limit is exceeded.[5]
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5]
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium. This can help to prevent the compound from crashing out of solution.
-
Pre-warm Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help to improve solubility.
-
Vortexing: Immediately after adding the this compound stock solution to the media, vortex the solution gently to ensure it is well-mixed.
Issue 2: Inconsistent or No Effect of this compound Treatment
Possible Causes:
-
Degradation of this compound: The stability of small molecules in cell culture media can be affected by factors such as pH and temperature.[6] Prolonged incubation times may lead to the degradation of the compound.
-
Binding to Plasticware: Small molecules can sometimes bind to the surface of plastic culture vessels, reducing the effective concentration in the media.[7]
-
Incorrect Concentration: Errors in calculating the dilution from the stock solution can lead to a final concentration that is too low to elicit a biological response.
Solutions:
-
Assess Stability: If you suspect instability, you can perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points and then analyzing the concentration of the active compound using methods like LC-MS/MS.[7]
-
Minimize Incubation Time: If stability is an issue, consider reducing the duration of the treatment or replenishing the media with fresh this compound during long-term experiments.
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding tissue culture plates.
-
Verify Stock Concentration: Double-check your calculations and consider verifying the concentration of your stock solution if you continue to see inconsistent results.
Experimental Protocols
Protocol 1: Determining the Experimental Solubility of this compound in Cell Culture Media
This protocol provides a general method to estimate the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Method:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your cell culture medium.
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours) to allow them to equilibrate.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.[7]
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant is close to the expected concentration is an estimate of the experimental solubility.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS or other suitable analytical instrument
Method:
-
Prepare a working solution of this compound in your cell culture medium at the desired concentration.
-
Place the solution in an incubator at 37°C with 5% CO2.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a sensitive analytical method like LC-MS/MS.[7]
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the cell culture medium.
Data Presentation
Table 1: Template for Recording Experimental Solubility of this compound
| Cell Culture Medium | Serum Concentration (%) | Incubation Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| DMEM | 10 | 37 | No precipitation | |
| RPMI-1640 | 10 | 37 | Slight precipitation | |
| DMEM | 0 | 37 | ||
| RPMI-1640 | 0 | 37 |
Table 2: Template for Recording Stability Data of this compound in Cell Culture Media
| Time (hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | 100 | |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound supplier | CAS 245329-78-6| Cerebroside Synthase Inhibitor |AOBIOUS [aobious.com]
- 4. captivatebio.com [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
potential off-target effects of EtDO-P4 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of EtDO-P4 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of glucosylceramide (GlcCer) synthase. This enzyme is critical for the synthesis of most glycosphingolipids (GSLs). By inhibiting this enzyme, this compound leads to the depletion of GlcCer and all GSLs derived from it.[1] It is reported that the cellular effects of this compound are primarily due to this depletion of GSLs and not an increase in ceramide levels.[1]
Q2: Are there any known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of GlcCer synthase, its downstream effects can influence cellular signaling pathways that may not be the primary focus of the study. These are not "off-target" in the sense of binding to unrelated receptors, but rather consequences of altering the cellular lipid composition. Known downstream effects include:
-
Alterations in Cell Adhesion and Morphology: Treatment with this compound can lead to changes mimicking an epithelial-to-mesenchymal transition (EMT). This includes the downregulation of the epithelial marker E-cadherin and upregulation of mesenchymal markers such as vimentin, fibronectin, and N-cadherin.[1]
-
Modulation of Insulin Signaling: Depletion of GSLs by this compound can affect the insulin signaling pathway. Specifically, it has been shown to influence the autophosphorylation of the insulin receptor (IR) and significantly increase the phosphorylation of Akt1 kinase.[2]
Q3: How can depletion of GSLs by this compound affect cellular signaling?
GSLs are integral components of the plasma membrane and are involved in the formation of lipid rafts. These microdomains are crucial for the proper function and localization of various signaling molecules, including receptor tyrosine kinases. By depleting GSLs, this compound can alter the membrane microenvironment, thereby indirectly affecting the activity of membrane-associated proteins and signaling pathways.[2]
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Morphology or Adhesion Properties
Symptoms:
-
Cells appear more fibroblastic or mesenchymal.
-
Decreased cell-cell adhesion.
-
Increased cell motility or migration in assays.
Possible Cause: These changes may be a consequence of GSL depletion by this compound, which is known to induce an EMT-like phenotype.[1] This is mediated by changes in the expression of cell adhesion molecules.
Experimental Protocol to Confirm Cause:
-
Western Blot Analysis for EMT Markers:
-
Objective: To quantify the protein levels of key epithelial and mesenchymal markers.
-
Methodology:
-
Treat cells with this compound at the experimental concentration and a vehicle control for the desired duration.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against E-cadherin, N-cadherin, and Vimentin.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Expected Result: A decrease in E-cadherin and an increase in N-cadherin and Vimentin would suggest an EMT-like phenotype induced by this compound.
-
-
Wound Healing/Scratch Assay:
-
Objective: To assess changes in collective cell migration.
-
Methodology:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add media containing this compound or a vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point to quantify cell migration.
-
-
Expected Result: Faster closure of the scratch in this compound-treated cells would indicate increased cell motility.
-
Issue 2: Altered Readouts in Insulin Signaling or Akt Pathway Experiments
Symptoms:
-
Unexpected changes in the phosphorylation status of the insulin receptor or Akt.
-
Variability in experiments involving glucose uptake or other insulin-mediated responses.
Possible Cause: this compound-mediated depletion of GSLs, particularly the ganglioside GM3, can modulate insulin receptor activity and downstream signaling to Akt.[2]
Experimental Protocol to Confirm Cause:
-
Phospho-Protein Western Blot Analysis:
-
Objective: To determine the effect of this compound on the phosphorylation of the insulin receptor and Akt.
-
Methodology:
-
Serum-starve cells and then pre-treat with this compound or a vehicle control.
-
Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Lyse the cells immediately and prepare protein extracts.
-
Perform Western blotting as described above, using primary antibodies specific for phospho-IR (e.g., pY1150/1151) and phospho-Akt (e.g., pS473), as well as total IR and total Akt for normalization.
-
-
Expected Result: An increase in the ratio of phospho-Akt to total Akt in this compound treated cells, potentially with or without a significant change in insulin receptor autophosphorylation.[2]
-
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and a related compound, D-PDMP, on GM3 ganglioside levels and insulin signaling in HepG2 cells.
| Compound | Concentration | GM3 Content (% of Control) | Insulin Receptor Autophosphorylation (% of Control) | Phosphorylated Akt1 (% of Control) |
| This compound | 1 µM | 18.1% (13.7-24.4%) | 134.8% (111.3-167.8%)* | 223.0% (181.4-315.4%) |
| D-PDMP | 40 µM | 22.3% (17.8-26.1%) | 185.1% (153.5-423.8%) | 286.0% (151.4%-621.1%)** |
*Statistically non-significant increase. **Statistically significant increase. Data from Fedoryszak-Kuśka N, et al. (2016).[2]
Visualizations
Caption: Inhibition of Glycosphingolipid Synthesis by this compound.
Caption: Modulation of Insulin/Akt Signaling by this compound via GSL Depletion.
Caption: Troubleshooting Workflow for Potential this compound Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with EtDO-P4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EtDO-P4, a potent nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant, ceramide analog that acts as a potent and selective inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG). UGCG is the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting UGCG, this compound effectively depletes the cellular levels of GlcCer and downstream GSLs.[1] This targeted inhibition makes it a valuable tool for studying the roles of GSLs in various cellular processes, including signal transduction, cell growth, and multidrug resistance in cancer.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store the powder at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Always refer to the manufacturer's specific instructions for the lot of this compound you are using.
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can arise from several factors, ranging from experimental design to subtle variations in cell culture conditions. The following sections provide a detailed troubleshooting guide to help you identify and resolve these issues.
Troubleshooting Guide
Issue 1: Variable or No Inhibition of Glycosphingolipid Synthesis
Possible Causes & Solutions
-
Suboptimal Concentration or Incubation Time: The effective concentration and duration of this compound treatment can be highly cell-line specific.
-
Cell Line-Dependent Effects: The response to UGCG inhibitors can vary significantly between different cell lines.
-
Recommendation: Be aware that the extent of GSL depletion may differ. It is advisable to test a range of concentrations and validate the inhibition of GSL synthesis in your specific cell model.
-
-
Incorrect Stereoisomer: this compound is a stereospecific molecule. The D-threo isomer is the active form that inhibits UGCG. Using a different isomer or a racemic mixture can lead to inconsistent or even opposing effects.
-
Recommendation: Ensure you are using the correct and pure stereoisomer of this compound (D-threo-1-(3′,4′-Ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol).
-
-
Compound Instability: Improper storage or handling can lead to the degradation of this compound.
-
Recommendation: Follow the recommended storage conditions strictly. Avoid multiple freeze-thaw cycles of stock solutions.
-
-
High Cell Density: Confluent or overly dense cell cultures can exhibit altered metabolic rates, potentially affecting the uptake and efficacy of the inhibitor.
-
Recommendation: Perform experiments on cells in the logarithmic growth phase and maintain consistent cell densities across experiments.
-
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Causes & Solutions
-
Ceramide Accumulation: Inhibition of UGCG can lead to the accumulation of its substrate, ceramide. Ceramide is a bioactive lipid that can induce various cellular responses, including apoptosis and cell cycle arrest.[1]
-
Recommendation: Measure ceramide levels in your experimental system to determine if they are elevated following this compound treatment. If so, consider that some of the observed phenotypes may be due to increased ceramide rather than GSL depletion.
-
-
Differential Effects Compared to Other UGCG Inhibitors: Researchers switching from other UGCG inhibitors, like D-PDMP, may observe different cellular responses. For instance, in HepG2 cells, D-PDMP significantly increased insulin receptor autophosphorylation, while the effect of this compound was less pronounced and not statistically significant.[3][4]
-
Recommendation: Be cautious when comparing results obtained with different UGCG inhibitors. Their distinct chemical structures may lead to different off-target effects or interactions with other cellular components.
-
-
Alterations in Membrane Microdomains: GSLs are important components of lipid rafts, which are specialized membrane microdomains that regulate signaling pathways. Depletion of GSLs can disrupt these structures and affect the function of associated proteins.
-
Recommendation: If your experimental system involves membrane-associated signaling, consider the potential impact of GSL depletion on lipid raft integrity and the localization of your proteins of interest.
-
Issue 3: Difficulties in Data Interpretation and Analysis
Possible Causes & Solutions
-
Lack of Proper Controls: Appropriate controls are essential for accurately interpreting the effects of this compound.
-
Recommendation:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Control: If possible, use a known positive control for GSL depletion or the expected downstream phenotype.
-
Rescue Experiment: To confirm that the observed effects are due to GSL depletion, consider performing a rescue experiment by adding back a specific GSL to the culture medium.
-
-
-
Issues with GSL Analysis: The method used to measure GSL levels can be a source of variability.
-
Recommendation: For quantitative analysis of GSLs, High-Performance Liquid Chromatography (HPLC) is a common method. Ensure your HPLC system is properly calibrated and maintained. Refer to general HPLC troubleshooting guides for issues related to peak shape, retention time, and baseline noise.[5][6][7]
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Cell Culture
This protocol outlines a general procedure to determine the effective concentration of this compound for inhibiting GSL synthesis in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Reagents for GSL extraction and analysis (e.g., HPLC)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 10 µM. Include a vehicle-only control (DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell line and the turnover rate of the GSLs of interest.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic concentration of this compound.
-
GSL Analysis: In a parallel experiment using larger culture vessels (e.g., 6-well plates), treat cells with non-toxic concentrations of this compound as determined from the viability assay.
-
Lipid Extraction: Harvest the cells and extract the lipids using an appropriate method (e.g., Folch extraction).
-
GSL Quantification: Analyze the GSL content using a suitable method like HPLC to determine the concentration of this compound that effectively reduces the levels of the GSLs of interest.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol can be used to assess the effect of this compound on protein expression or phosphorylation in signaling pathways affected by GSL depletion.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat cells with the optimal concentration of this compound as determined in Protocol 1. Include a vehicle control.
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Inhibitor | Cell Line | Concentration | Incubation Time | Effect on GM3 Levels (% of Control) | Effect on p-Akt1 Levels (% of Control) | Reference |
| This compound | HepG2 | 1 µM | Not specified | 18.1% (13.7-24.4%) | 223.0% (181.4-315.4%) | [3][4] |
| D-PDMP | HepG2 | 40 µM | Not specified | 22.3% (17.8-26.1%) | 286.0% (151.4%-621.1%) | [3][4] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationship Diagram
Caption: Factors influencing this compound experimental outcomes.
References
- 1. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]
- 2. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
long-term stability of EtDO-P4 in DMSO at -20°C
This technical support center provides guidance on the long-term stability of EtDO-P4 in DMSO at -20°C, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. At this temperature, the solution is reported to be stable for up to 6 months. For shorter-term storage, the solution can be kept at -20°C and is generally considered usable for up to one month. To minimize degradation from freeze-thaw cycles, it is best practice to prepare aliquots of the stock solution.
Q2: How long can I store solid this compound?
A2: Solid this compound should be stored at -20°C (in a range of -10°C to -25°C) and can be kept for up to 6 months, provided the vial is tightly sealed. Some suppliers suggest long-term storage at -20°C in a desiccated environment.
Q3: I left my this compound solution at room temperature for a short period. Is it still usable?
A3: While not ideal, short periods at room temperature (less than a week) are unlikely to significantly affect the product's efficacy, especially for lyophilized powder. However, for solutions, it is strongly recommended to minimize time spent at room temperature. If a solution is to be used on the same day, it should be prepared freshly. For any critical experiments, it is advisable to use a freshly prepared solution or a properly stored aliquot.
Q4: Are there any known degradation products of this compound in DMSO?
A4: The publicly available data sheets do not specify any known degradation products of this compound in DMSO. To assess the integrity of your solution, especially after prolonged storage or exposure to suboptimal conditions, an analytical method such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks that might indicate degradation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound can suppress the activation of various receptor tyrosine kinases (RTKs), including the EGFR-induced ERK pathway.
Data Presentation
Table 1: Summary of this compound Stability in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol: General Guideline for Assessing this compound Stability using HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO solution. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will serve as your time-zero reference standard.
-
Prepare a series of dilutions from the fresh stock solution to create a standard curve.
-
-
Sample Preparation and Storage:
-
From the same fresh stock solution, create several aliquots in tightly sealed vials.
-
Store these aliquots at -20°C.
-
-
HPLC Analysis (Time-Zero):
-
Analyze the freshly prepared dilutions (standard curve) and an aliquot of the stock solution using a suitable HPLC method (e.g., reverse-phase C18 column).
-
The mobile phase and gradient will need to be optimized to achieve good separation of the this compound peak. A common mobile phase for such compounds could be a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid.
-
Record the peak area and retention time of the this compound peak for the time-zero sample.
-
-
HPLC Analysis (Subsequent Time Points):
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from storage at -20°C.
-
Allow the aliquot to thaw completely and reach room temperature before analysis.
-
Analyze the sample using the same HPLC method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stored samples to the time-zero sample. A decrease in the peak area may indicate degradation.
-
Examine the chromatogram for the appearance of any new peaks, which could represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Visualizations
Diagram 1: Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the GCS and its effect on the ERK signaling pathway.
Diagram 2: Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the long-term stability of this compound in DMSO using HPLC.
Validation & Comparative
Validating EtDO-P4 Inhibition of Glucosylceramide Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EtDO-P4, a potent inhibitor of glucosylceramide synthase (GCS), with other commonly used inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying biochemical pathways and experimental workflows.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of the glucosylceramide backbone of hundreds of different GSLs. These lipids are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. The dysregulation of GCS activity and GSL metabolism has been implicated in various diseases, including certain cancers and lysosomal storage disorders like Gaucher and Fabry disease. Consequently, GCS has emerged as a significant therapeutic target.
This compound, or D-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, is a potent and specific inhibitor of GCS. Validating its inhibitory effect is crucial for its application in research and potential therapeutic development. This guide outlines the methodologies to confirm this compound's efficacy and compares its performance against other known GCS inhibitors.
Comparative Analysis of GCS Inhibitors
The inhibitory potency of various GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values can vary depending on the experimental conditions, such as the cell line used, the substrate concentration, and the specific assay method.
| Inhibitor | IC50 (in vitro/cell-based) | Cell Line/Assay Conditions | Reference |
| This compound | ~90 nM | MDCK cells | [1](--INVALID-LINK--) |
| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | 15-25 µM | Osimertinib-resistant NSCLC cells | [2](--INVALID-LINK--) |
| D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) | Varies by cell line | IGROV1, BG1, HT29, T47D | [3](--INVALID-LINK--) |
| Miglustat (N-butyldeoxynojirimycin) | Varies | Widely studied, used in treatment of Gaucher disease | [1](--INVALID-LINK--) |
| Eliglustat (Genz-112638) | 24 nM | Human GCS | [4](--INVALID-LINK--) |
| Ibiglustat (Venglustat) | Potent inhibitor | Brain-penetrant | [1](--INVALID-LINK--) |
Note: The IC50 values presented in this table are derived from different studies and should be considered as indicative rather than absolute comparative values due to variations in experimental methodologies.
Experimental Protocols
Accurate validation of this compound's inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed in vitro and cell-based assays for GCS activity.
In Vitro Glucosylceramide Synthase Activity Assay (Fluorescence-Based)
This assay measures the activity of GCS in cell lysates by quantifying the formation of a fluorescent glucosylceramide product from a fluorescent ceramide substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 150 mM NaCl)
-
Protein quantification assay kit (e.g., BCA assay)
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Reaction buffer (e.g., 0.2 M Tris-HCl pH 7.0, 10 mM MnCl2, 2.5 mM CDP-choline)
-
Methanol/Chloroform (2:1, v/v) for lipid extraction
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Silica column for HPLC
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in cell lysis buffer.
-
Lyse the cells by sonication or multiple freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (containing a specific amount of protein, e.g., 50 µg)
-
Reaction buffer
-
NBD-C6-ceramide (final concentration, e.g., 5 µM)
-
UDP-glucose (final concentration, e.g., 1 mM)
-
This compound or other inhibitors at various concentrations (or vehicle control).
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding ice-cold methanol/chloroform (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipids in a suitable solvent (e.g., chloroform/methanol).
-
Inject the sample into the HPLC system equipped with a silica column.
-
Separate the fluorescent lipids using an appropriate solvent gradient.
-
Detect and quantify the fluorescent NBD-C6-glucosylceramide product using a fluorescence detector (e.g., excitation at 470 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the amount of NBD-C6-glucosylceramide produced in each reaction.
-
Determine the percent inhibition of GCS activity for each concentration of this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Whole-Cell Glucosylceramide Synthase Activity Assay
This assay measures GCS activity in intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent ceramide substrate (e.g., NBD-C6-ceramide) complexed to BSA
-
This compound or other inhibitors
-
Lipid extraction reagents (as above)
-
HPLC system (as above)
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors in cell culture medium for a specified time (e.g., 4 hours).
-
-
Substrate Incubation:
-
Remove the inhibitor-containing medium and add fresh medium containing the NBD-C6-ceramide/BSA complex.
-
Incubate the cells for a defined period (e.g., 2 hours) to allow for substrate uptake and conversion.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with PBS to remove excess substrate.
-
Lyse the cells and extract the lipids as described in the in vitro assay protocol.
-
Analyze the lipid extracts by HPLC to quantify the amount of NBD-C6-glucosylceramide produced.
-
-
Data Analysis:
-
Normalize the amount of product to the total protein content in each well.
-
Calculate the percent inhibition and determine the IC50 value as described for the in vitro assay.
-
Visualizations
Glycosphingolipid Biosynthesis Pathway
The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of various classes of glycosphingolipids. Inhibition of GCS by agents like this compound blocks the initial step, thereby preventing the formation of downstream GSLs.
Caption: Glycosphingolipid biosynthesis pathway highlighting GCS inhibition by this compound.
Experimental Workflow for GCS Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro GCS inhibition assay, from sample preparation to data analysis.
Caption: Workflow for an in vitro Glucosylceramide Synthase inhibition assay.
Logical Relationship of GCS Inhibition
This diagram illustrates the cause-and-effect relationship of GCS inhibition, leading to downstream cellular consequences.
Caption: Logical cascade of events following GCS inhibition by this compound.
Off-Target Effects and Specificity
While potent, it is essential to consider the specificity of any enzyme inhibitor. Some GCS inhibitors, particularly earlier generations like PDMP, have been reported to have off-target effects. For instance, enantiomers of some GCS inhibitors can increase ceramide levels by inhibiting a pathway that forms 1-O-acylceramide, independent of GCS inhibition. Additionally, D-PDMP has been shown to alter cellular cholesterol homeostasis. This compound was designed for improved efficacy and is reported to have fewer side effects. However, comprehensive selectivity profiling against a broad panel of kinases and other enzymes is recommended for any new inhibitor to fully characterize its specificity.
Conclusion
Validating the inhibition of glucosylceramide synthase by this compound is a critical step in its utilization as a research tool or potential therapeutic agent. This guide provides a framework for this validation process, offering a comparison with alternative inhibitors, detailed experimental protocols, and visual aids to understand the underlying mechanisms. By employing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and specificity of this compound, thereby advancing our understanding of glycosphingolipid biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Measuring Glucosylceramide Levels After EtDO-P4 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EtDO-P4 with other glucosylceramide synthase (GCS) inhibitors for the modulation of glucosylceramide levels. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. This initial step is the gateway to a complex array of downstream GSLs that play crucial roles in cell signaling, membrane integrity, and cell-cell recognition. Inhibition of GCS is a key therapeutic strategy for several lysosomal storage disorders, such as Gaucher and Fabry diseases, where the accumulation of GSLs leads to cellular dysfunction. By blocking the initial step of GSL synthesis, GCS inhibitors can effectively reduce the substrate burden in these diseases. This compound is a potent, second-generation GCS inhibitor that has demonstrated significant efficacy in reducing GSL levels. This guide compares the performance of this compound with other notable GCS inhibitors.
Comparison of Glucosylceramide Synthase Inhibitors
The following table summarizes the quantitative effects of this compound and other selected GCS inhibitors on glucosylceramide or downstream GSL levels. It is important to note that the data presented are from different studies and experimental systems, which should be considered when making direct comparisons.
| Inhibitor | Model System | Treatment Conditions | Analyte Measured | Percent Reduction (%) | Reference |
| This compound | C57BL/6 Mice | 10 mg/kg, twice daily for 3 days | Glucosylceramide | 75-80% (in kidney, liver, and spleen) | [1] |
| This compound | HepG2 cells | 1 µM | GM3 | ~82% | [2][3] |
| D-PDMP | HepG2 cells | 40 µM | GM3 | ~78% | [2][3] |
| Eliglustat | Primary hippocampal neurons | 100 nM for 14 days | Total Glucosylceramide | Significant reduction | [4] |
| Eliglustat analog (CCG-222628) | CBE mouse model | 10 mg/kg/day for 14 days | Brain Glucosylceramide | 19% | |
| Miglustat | Normal Mice | 2400 mg/kg/day | GSLs | 70% (in peripheral tissues) | [5] |
| Ibiglustat (Venglustat) | Gaucher disease model mice | 0.03% in diet | Glycosphingolipids | Significant reduction | [6] |
Experimental Protocols
Accurate measurement of glucosylceramide levels is critical for evaluating the efficacy of GCS inhibitors. Below are detailed protocols for two widely used methods.
Quantification of Glucosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of glucosylceramide in biological samples.
a. Sample Preparation (from cultured cells):
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Add an internal standard (e.g., a non-endogenous, stable isotope-labeled glucosylceramide) to the sample prior to extraction for accurate quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
b. LC-MS/MS Analysis:
-
Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column to separate glucosylceramide from its isomers, such as galactosylceramide.
-
Mobile Phase: Use a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate, to achieve optimal separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for glucosylceramide and the internal standard. This provides high specificity and reduces background noise.
-
Quantification: Generate a standard curve using known concentrations of a glucosylceramide standard. Calculate the concentration of glucosylceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Glucosylceramide Synthase Activity using a Fluorescence-Based Assay
This method provides a direct measure of GCS enzyme activity in cell lysates.
a. Cell Lysate Preparation:
-
Homogenize cells in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
b. Enzyme Assay:
-
Incubate the cell lysate with a fluorescent ceramide analog, such as NBD-C6-ceramide, and UDP-glucose.
-
The GCS in the lysate will convert the NBD-C6-ceramide to NBD-C6-glucosylceramide.
-
Stop the reaction after a defined period.
c. Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the fluorescently labeled lipids (NBD-C6-ceramide and NBD-C6-glucosylceramide) using thin-layer chromatography (TLC).
-
Visualize the separated lipid spots under UV light.
-
Quantify the fluorescence intensity of the spots corresponding to NBD-C6-ceramide and NBD-C6-glucosylceramide using a fluorescence scanner or densitometer.
-
Calculate the GCS activity based on the amount of NBD-C6-glucosylceramide produced per unit of protein per unit of time.
Visualizations
The following diagrams illustrate the glycosphingolipid biosynthesis pathway and a general workflow for evaluating GCS inhibitors.
Caption: Glycosphingolipid biosynthesis pathway highlighting the central role of GCS.
Caption: Experimental workflow for evaluating the efficacy of GCS inhibitors.
References
- 1. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of EtDO-P4 and D-PDMP on Glycosphingolipid Synthesis
In the intricate world of cellular signaling, glycosphingolipids (GSLs) play a pivotal role in various physiological and pathological processes. The ability to modulate their synthesis is a key area of research for developing novel therapeutics. Two prominent inhibitors of glucosylceramide synthase (GCS), the gatekeeper enzyme for the synthesis of most GSLs, are EtDO-P4 (d-threo-1-(3,4-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) and D-PDMP (d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol). This guide provides a detailed comparison of their effects on GSL synthesis, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and D-PDMP function as inhibitors of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the biosynthesis of a vast array of GSLs. By blocking this crucial enzymatic step, both compounds effectively reduce the cellular levels of downstream GSLs, including gangliosides, globosides, and lacto-series GSLs. D-PDMP has been characterized as a competitive inhibitor with respect to ceramide.
Quantitative Comparison of Inhibitory Effects
A key study by Fedoryszak-Kuśka and colleagues in 2016 provides a direct quantitative comparison of the efficacy of this compound and D-PDMP in human hepatoma HepG2 cells. The study highlights the significantly higher potency of this compound.
| Compound | Concentration | GM3 Ganglioside Level (% of Control) | Insulin Receptor (IR) Autophosphorylation (% of Control) | Phosphorylated Akt1 (% of Control) |
| D-PDMP | 40 µM | 22.3% (17.8-26.1%)[1] | 185.1% (153.5-423.8%) (significant increase)[1] | 286.0% (151.4-621.1%) (significant increase)[1] |
| This compound | 1 µM | 18.1% (13.7-24.4%)[1] | 134.8% (111.3-167.8%) (statistically non-significant increase)[1] | 223.0% (181.4-315.4%) (significant increase)[1] |
Table 1: Comparative effects of D-PDMP and this compound on GM3 ganglioside levels and downstream insulin signaling pathways in HepG2 cells.[1]
The data clearly demonstrates that this compound achieves a comparable, if not slightly greater, reduction in GM3 ganglioside levels at a 40-fold lower concentration than D-PDMP.[1] Interestingly, while both compounds led to an increase in the phosphorylation of Akt1, a downstream effector in the insulin signaling pathway, only D-PDMP caused a statistically significant increase in insulin receptor autophosphorylation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative study.
Quantification of GM3 Ganglioside Levels
This protocol outlines the extraction and quantification of GM3 gangliosides from cell cultures.
-
Cell Culture and Treatment: Human hepatoma HepG2 cells are cultured in Dulbecco's modified Eagle medium (DMEM) with GlutaMax, supplemented with 10% fetal bovine serum, penicillin, streptomycin, and neomycin. Cells are treated with either 40 µM D-PDMP or 1 µM this compound for 96 hours.
-
Lipid Extraction: After treatment, cells are harvested and total lipids are extracted using a chloroform:methanol:water solvent system.
-
Ganglioside Purification: The lipid extract is subjected to a partitioning step to separate the gangliosides into the aqueous phase.
-
HPTLC Analysis: The purified ganglioside fraction is spotted on a High-Performance Thin-Layer Chromatography (HPTLC) plate and developed using a suitable solvent system to separate the different ganglioside species.
-
Quantification: The separated gangliosides are visualized, and the intensity of the GM3 band is quantified by densitometry, comparing it to a known standard.
Insulin Receptor Autophosphorylation Assay
This protocol describes the measurement of insulin-stimulated autophosphorylation of the insulin receptor.
-
Cell Lysis: Following treatment with the inhibitors and stimulation with 100 nM insulin, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay.
-
Immunoprecipitation: The insulin receptor is immunoprecipitated from the cell lysates using an anti-insulin receptor antibody.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of the insulin receptor beta subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: The chemiluminescent signal is detected, and the band intensity is quantified and normalized to the total amount of immunoprecipitated insulin receptor.
Akt1 Phosphorylation Assay
This protocol details the quantification of phosphorylated Akt1 levels.
-
Cell Lysate Preparation: Similar to the IR autophosphorylation assay, cell lysates are prepared from inhibitor-treated and insulin-stimulated cells using a lysis buffer containing phosphatase and protease inhibitors.
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed.
-
Wells of a microplate are coated with a capture antibody specific for total Akt1.
-
Cell lysates are added to the wells, and total Akt1 is captured.
-
A detection antibody specific for the phosphorylated form of Akt1 (at Ser473) is added.
-
An HRP-conjugated secondary antibody is then added.
-
A substrate solution is added, and the resulting colorimetric signal is measured using a microplate reader.
-
-
Data Analysis: The level of phosphorylated Akt1 is normalized to the total Akt1 content in each sample.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: A flowchart outlining the key steps in the experimental comparison of this compound and D-PDMP.
Caption: The glycosphingolipid synthesis pathway, highlighting the inhibitory action of this compound and D-PDMP on Glucosylceramide Synthase (GCS).
Conclusion
Both this compound and D-PDMP are effective inhibitors of GSL synthesis, acting on the crucial enzyme GCS. The available data indicates that this compound is a significantly more potent inhibitor than D-PDMP, achieving similar or greater effects at a much lower concentration. Researchers should consider this difference in potency, as well as the observed differential effects on downstream signaling events like insulin receptor autophosphorylation, when selecting an inhibitor for their specific experimental needs. The detailed protocols and diagrams provided in this guide serve as a valuable resource for designing and interpreting studies aimed at understanding the multifaceted roles of glycosphingolipids in cellular biology.
References
A Comparative Guide to UGCG Inhibition: EtDO-P4 vs. Genz-123346
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors commonly used in glycosphingolipid research: EtDO-P4 and Genz-123346. While both compounds lead to the inhibition of UDP-glucose ceramide glycosyltransferase (UGCG), the initial and rate-limiting enzyme in glycosphingolipid synthesis, their mechanisms of action are fundamentally different, leading to distinct downstream cellular effects.
Executive Summary
Genz-123346 is a potent, direct, and competitive inhibitor of UGCG. In contrast, this compound acts as an indirect modulator of UGCG by inhibiting acid ceramidase, the enzyme responsible for breaking down ceramide. This inhibition leads to an accumulation of cellular ceramide, which then impacts UGCG activity and other signaling pathways. This guide will delve into the experimental data supporting these mechanisms, their effects on downstream signaling, and provide detailed protocols for their characterization.
Data Presentation: Quantitative Comparison
| Feature | This compound | Genz-123346 |
| Primary Target | Acid Ceramidase[1] | UDP-glucose ceramide glycosyltransferase (UGCG)[1] |
| Mechanism of UGCG Inhibition | Indirect: Inhibition of acid ceramidase leads to ceramide accumulation, which alters UGCG substrate availability.[1] | Direct: Competitively binds to the active site of UGCG.[1] |
| Potency (IC50) | IC50 for acid ceramidase is in the range of 11–104 μM for some inhibitors.[2] A specific IC50 for this compound is not readily available in comparative literature. | Potent inhibitor of GM1 synthesis with an IC50 of 14 nM.[3] |
| Effect on Akt Phosphorylation | Leads to a decrease in Akt phosphorylation, likely due to ceramide accumulation.[4][5][6][7] | Reduces phosphorylation of Akt.[8] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and Genz-123346 result in different signaling cascades.
Genz-123346 directly inhibits UGCG, preventing the conversion of ceramide to glucosylceramide (GlcCer).[1] This leads to a depletion of the entire downstream glycosphingolipid biosynthesis pathway. The reduction in complex glycosphingolipids, which are important components of lipid rafts and modulators of receptor tyrosine kinase activity, is thought to be the primary mechanism for the observed decrease in Akt phosphorylation.[8]
This compound , on the other hand, inhibits acid ceramidase.[1] This enzyme's role is to hydrolyze ceramide into sphingosine and a fatty acid. By inhibiting this breakdown, this compound causes an accumulation of cellular ceramide. Ceramide is a well-known bioactive lipid that can act as a second messenger in various signaling pathways. Notably, elevated ceramide levels have been shown to lead to the dephosphorylation and inactivation of Akt, potentially through the activation of protein phosphatase 2A (PP2A) or by interfering with upstream activators of Akt.[6][7][9][10]
References
- 1. scbt.com [scbt.com]
- 2. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ceramide induces the dephosphorylation and inhibition of constitutively activated Akt in PTEN negative U87mg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Downstream Effects of EtDO-P4 on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EtDO-P4, a potent glucosylceramide synthase (GCS) inhibitor, and its effects on downstream signaling pathways. By objectively comparing its performance with other GCS inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating glycosphingolipid metabolism and its role in cellular signaling.
Introduction to this compound and Glucosylceramide Synthase Inhibition
D-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (this compound) is a specific inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By blocking GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream glycosphingolipids, such as GM3 ganglioside. This inhibition has been shown to modulate important signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation.
This guide will focus on the validated downstream effects of this compound, primarily on the Akt signaling pathway, and compare its efficacy with two other well-characterized GCS inhibitors: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) and Genz-123346. While the effects of this compound on other major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are not yet well-documented, this guide will provide an overview of these pathways and the experimental methods to investigate potential cross-talk.
Comparative Analysis of GCS Inhibitors on the Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. The phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is a critical activation step. Studies have shown that inhibition of GCS can lead to increased Akt phosphorylation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its alternatives on key components of the Akt signaling pathway. The data is compiled from a study on human hepatoma HepG2 cells.[1]
| Compound | Concentration | Effect on GM3 Content (% of Control) | Effect on Insulin Receptor Autophosphorylation (% of Control) | Effect on Phosphorylated Akt1 (% of Control) |
| This compound | 1 µM | 18.1% (13.7-24.4%) | 134.8% (111.3-167.8%) (statistically non-significant) | 223.0% (181.4-315.4%) |
| D-PDMP | 40 µM | 22.3% (17.8-26.1%) | 185.1% (153.5-423.8%) | 286.0% (151.4%-621.1%) |
Note: Data represents the mean and range of experimental results.
Another GCS inhibitor, Genz-123346 , has also been shown to impact the Akt pathway. In mouse models of polycystic kidney disease, Genz-123346 treatment led to reduced phosphorylation of Akt and the downstream target, ribosomal protein S6.[2][3] While direct quantitative comparisons with this compound from the same study are unavailable, this highlights a common mechanism of action for this class of inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the known and potential signaling pathways affected by GCS inhibition.
Figure 1: this compound mechanism of action on the Akt signaling pathway.
Figure 2: Overview of the MAPK/ERK signaling pathway.
Figure 3: Overview of the canonical NF-κB signaling pathway.
Experimental Protocols
To facilitate the validation of the downstream effects of this compound and other GCS inhibitors, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated Akt
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates by Western blotting.
References
- 1. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EtDO-P4 and Eliglustat in Gaucher Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two glucosylceramide synthase (GCS) inhibitors, EtDO-P4 and eliglustat, as potential therapeutic agents for Gaucher disease. This document synthesizes available preclinical and clinical data to evaluate their mechanisms of action, potency, and efficacy in relevant disease models.
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease. One therapeutic strategy for Gaucher disease is substrate reduction therapy (SRT), which aims to decrease the production of GlcCer, thereby alleviating the cellular storage burden. Both this compound and eliglustat are inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, including GlcCer.
Mechanism of Action: Targeting Glucosylceramide Synthesis
Both this compound and eliglustat function as substrate reduction therapies by inhibiting glucosylceramide synthase. By blocking this enzyme, they reduce the rate of GlcCer synthesis, which helps to balance the impaired degradation of this substrate due to deficient GCase activity in Gaucher disease. This reduction in substrate levels can lead to a decrease in the accumulation of GlcCer within lysosomes, thereby mitigating the downstream pathology of the disease.
Potency and Efficacy: A Head-to-Head Comparison
A direct comparison of the potency of this compound and eliglustat can be made based on their half-maximal inhibitory concentration (IC50) values against GCS. However, a comprehensive evaluation of their efficacy in Gaucher disease models is limited by the disparity in available research data.
Quantitative Data Summary
| Parameter | This compound | Eliglustat |
| IC50 against GCS | 90 nM (D-threo-3',4'-ethylenedioxy-P4)[1] | 10 ng/mL (~21 nM)[2] 20 nM (in intact MDCK cells) 24 nM[2] 25 nM[3] 115 nM (in MDCK cell homogenates) |
| In Vitro Efficacy (Gaucher Model) | Data not available | Reduces glucosylceramide accumulation in Gaucher patient-derived fibroblasts and macrophages.[4] |
| In Vivo Efficacy (Gaucher Model) | Data not available | Reduces glucosylceramide levels and the number of Gaucher cells in the spleen, lung, and liver of D409V/null mice.[1][2] |
This compound: Identified as a potent nanomolar inhibitor of GCS, this compound, specifically the D-threo-3',4'-ethylenedioxy-P4 variant, demonstrates an IC50 of 90 nM[1]. While its inhibitory effect on GCS is established, there is a notable lack of published studies evaluating its efficacy in validated in vitro or in vivo models of Gaucher disease. Research on this compound and its analogs has primarily been in the context of cancer cell lines and other non-Gaucher-specific models.
Eliglustat: In contrast, eliglustat has been extensively studied and is an approved oral SRT for Gaucher disease type 1. Its potency against GCS is well-documented, with reported IC50 values in the low nanomolar range, comparable to this compound[2][3]. Crucially, the efficacy of eliglustat has been demonstrated in various preclinical and clinical settings. In the D409V/null mouse model of Gaucher disease, eliglustat treatment led to reduced levels of glucosylceramide and a decrease in the number of Gaucher cells in affected organs[1][2]. Clinical trials in patients with Gaucher disease type 1 have shown that eliglustat leads to significant improvements in hematological parameters, organ volumes, and bone marrow burden[3].
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the methodologies for key experiments cited in the evaluation of GCS inhibitors.
Glucosylceramide Synthase (GCS) Activity Assay (Enzyme-based)
This assay measures the in vitro activity of GCS and is used to determine the IC50 values of inhibitors.
Workflow:
Methodology:
-
Enzyme Source: A cell homogenate containing active GCS is prepared from a suitable cell line (e.g., MDCK cells).
-
Reaction Mixture: A reaction buffer is prepared containing a radiolabeled substrate, such as UDP-[14C]Glucose, and the lipid substrate, ceramide.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or eliglustat) are added to the reaction mixture.
-
Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C for a defined period.
-
Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The lipids are then separated using thin-layer chromatography (TLC).
-
Quantification: The amount of newly synthesized radiolabeled glucosylceramide is quantified using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring radioactivity by liquid scintillation counting.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vitro Gaucher Disease Model: Patient-Derived Fibroblasts/Macrophages
This cell-based model utilizes cells from Gaucher disease patients to assess the ability of a compound to reduce glucosylceramide accumulation in a disease-relevant context.
Workflow:
References
- 1. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldsymposia.org [worldsymposia.org]
Specificity Showdown: EtDO-P4 versus a Panel of Ceramide Analogs in Sphingolipid Metabolism Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of sphingolipid metabolism, ceramide and its analogs are powerful tools for dissecting cellular signaling pathways and developing novel therapeutic strategies, particularly in oncology. The specificity of these molecular probes is paramount to ensure that observed biological effects are attributable to the intended target. This guide provides a comprehensive comparison of the specificity of EtDO-P4, a potent glucosylceramide synthase (GCS) inhibitor, against a panel of other widely used ceramide analogs that target different key enzymes in the sphingolipid metabolic network.
Quantitative Comparison of Inhibitor Specificity
To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound and other ceramide analogs against their primary enzymatic targets. Lower values indicate higher potency and, in the context of off-target screening, higher specificity.
| Ceramide Analog | Primary Target Enzyme | IC50 / Ki Value | Reference |
| This compound | Glucosylceramide Synthase (GCS) | IC50: 90 nM | [1] |
| D-PDMP | Glucosylceramide Synthase (GCS) | IC50: ~5 µM | [2] |
| D-erythro-MAPP | Alkaline Ceramidase | IC50: 1-5 µM; Ki: 2-13 µM | [3][4] |
| NVP-231 | Ceramide Kinase (CerK) | IC50: 12 nM; Ki: 7.4 nM | [5][6][7] |
| ABC294640 | Sphingosine Kinase 2 (SphK2) | IC50: ~60 µM; Ki: 9.8 µM | [8][9][10] |
| B13 | Acid Ceramidase | IC50: ~20 µM (in cell lysate) | [11] |
| AD2646 (LCL102) | Ceramidase | EC50: 40 µM (in leukemic T cells) | [12] |
Signaling Pathways and Points of Intervention
The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the specific enzymatic steps targeted by this compound and the compared analogs.
Caption: Ceramide metabolism and points of inhibition by various analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzymatic assays discussed in this guide.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies used for assessing GCS inhibition.
Objective: To measure the activity of GCS and the inhibitory potential of compounds like this compound.
Materials:
-
Cell or tissue homogenates as a source of GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates containing GCS.
-
Pre-incubate the homogenate with the test inhibitor (e.g., this compound) or vehicle control for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Separate and quantify the fluorescent product (NBD-C6-glucosylceramide) and the remaining substrate using HPLC with fluorescence detection (e.g., excitation at 470 nm and emission at 530 nm).
-
Calculate GCS activity as the rate of product formation and determine the IC50 value of the inhibitor.
Caption: Workflow for a GCS activity assay.
Ceramidase Activity Assay
This protocol is a generalized method for measuring ceramidase activity.
Objective: To determine the rate of ceramide hydrolysis by ceramidase and assess the inhibitory effect of compounds like D-erythro-MAPP.
Materials:
-
Cell lysates or purified ceramidase
-
Radiolabeled ceramide (e.g., [14C]palmitoyl-ceramide) or a fluorescent ceramide analog
-
Assay buffer (e.g., for acid ceramidase: 0.2 M citrate/phosphate buffer, pH 4.5; for alkaline ceramidase: 50 mM Tris-HCl, pH 8.5)
-
Detergent (e.g., Triton X-100 or sodium cholate)
-
Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter or fluorescence scanner
Procedure:
-
Prepare the enzyme source (cell lysate or purified enzyme).
-
Pre-incubate the enzyme with the test inhibitor (e.g., D-erythro-MAPP) or vehicle control.
-
Prepare the substrate by dissolving the labeled ceramide in the assay buffer containing a detergent to form micelles.
-
Initiate the reaction by adding the enzyme preparation to the substrate mixture.
-
Incubate at 37°C for an appropriate time.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Separate the radiolabeled or fluorescent fatty acid product from the unreacted ceramide substrate using TLC.
-
Quantify the product by scraping the corresponding TLC spot and measuring radioactivity with a scintillation counter or by scanning the plate for fluorescence.
-
Calculate the enzyme activity and the IC50 of the inhibitor.[8][13]
Ceramide Kinase (CerK) Activity Assay
This protocol outlines a common method for measuring CerK activity.[6][14]
Objective: To measure the phosphorylation of ceramide by CerK and to evaluate inhibitors such as NVP-231.
Materials:
-
Recombinant CerK or cell lysates
-
Ceramide substrate (e.g., C6-ceramide)
-
[γ-32P]ATP
-
Reaction buffer (e.g., 20 mM MOPS, pH 7.2, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Lipid extraction solvents (e.g., Chloroform:Methanol:HCl)
-
TLC plates and developing solvent
-
Autoradiography film or phosphorimager
Procedure:
-
Prepare the enzyme source.
-
Pre-incubate the enzyme with the inhibitor (e.g., NVP-231) or vehicle.
-
Initiate the reaction by adding the ceramide substrate and [γ-32P]ATP.
-
Incubate at 37°C for a set time.
-
Terminate the reaction and extract the lipids.
-
Separate the [32P]-labeled ceramide-1-phosphate product from unreacted [γ-32P]ATP and other lipids by TLC.
-
Visualize and quantify the product using autoradiography or a phosphorimager.
-
Determine enzyme activity and inhibitor IC50.[6]
Sphingosine Kinase (SphK) Activity Assay
This protocol describes a typical assay for SphK activity.
Objective: To measure the phosphorylation of sphingosine by SphK and to assess the inhibitory activity of compounds like ABC294640.
Materials:
-
Recombinant SphK or cell lysates
-
Sphingosine substrate
-
[γ-32P]ATP or [γ-33P]ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Autoradiography film or phosphorimager
Procedure:
-
Prepare the enzyme source.
-
Pre-incubate the enzyme with the inhibitor (e.g., ABC294640) or vehicle.
-
Initiate the reaction by adding sphingosine and radiolabeled ATP.
-
Incubate at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled sphingosine-1-phosphate product by TLC.
-
Visualize and quantify the product.
Concluding Remarks
The selection of a ceramide analog for research or therapeutic development hinges on a thorough understanding of its specificity. This compound stands out as a highly potent inhibitor of glucosylceramide synthase, with an IC50 in the nanomolar range, making it a precise tool for studying the roles of glycosphingolipids. When compared to other ceramide analogs that target different enzymes in the sphingolipid pathway, the quantitative data presented in this guide highlights the distinct profiles of these molecules. Researchers and drug developers are encouraged to consider these specificity profiles and utilize the provided experimental protocols to validate the effects of these powerful biological modulators in their specific systems of interest. This will ensure the generation of robust and reliable data, ultimately advancing our understanding of sphingolipid biology and its therapeutic potential.
References
- 1. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis and Biological Evaluation of New Ceramide Analogs" by Karyn Wilson, Tulasi Ponnapakkam PhD et al. [digitalcommons.xula.edu]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramidase – Supra-Regional Assay Service [sas-centre.org]
- 14. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Chemoresistance: A Comparative Analysis of EtDO-P4 in Resensitizing Cancer Cells
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) presents a formidable challenge in cancer therapy. EtDO-P4, a potent inhibitor of glycosphingolipid (GSL) synthesis, has emerged as a promising agent in reversing this resistance. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and details the methodologies for key validation experiments.
This compound, chemically known as N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide, functions as a nanomolar inhibitor of cerebroside synthase, a critical enzyme in the GSL biosynthetic pathway.[1][2] The mechanism of chemoresistance is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound's Impact on Chemoresistance: Experimental Evidence
Recent studies have demonstrated that targeting GSL synthesis can be an effective strategy to combat MDR. While direct quantitative data on the reversal of chemoresistance by this compound in terms of IC50 values for various chemotherapeutic agents remains to be extensively published, a key study has shed light on its mechanism of action in multidrug-resistant chronic myeloid leukemia (CML) cell lines.
In this study, treatment of MDR CML cells with this compound led to a significant reduction in the expression of the ABCB1 transporter. This finding suggests that by inhibiting GSL synthesis, this compound can downregulate the machinery responsible for drug efflux, thereby resensitizing cancer cells to chemotherapy.
Table 1: Effect of this compound on ABC Transporter Expression in MDR CML Cell Lines
| Cell Line | Treatment | ABCB1 Expression | ABCC1 Expression |
| Lucena-1 | 2 µM this compound (24h) | Reduced | No significant change |
| FEPS | 2 µM this compound (24h) | Reduced | No significant change |
Data summarized from a study on the inhibition of glycosphingolipid biosynthesis in reverting multidrug resistance.
This targeted downregulation of ABCB1 by this compound is a critical finding, as ABCB1 is a primary driver of resistance to a wide range of chemotherapeutic drugs.
Comparison with Other Chemoresistance Reversal Agents
Historically, various compounds have been investigated for their ability to reverse chemoresistance. First-generation agents like verapamil and cyclosporin A showed promise but were often limited by toxicity at effective concentrations. Newer generations of MDR modulators have been developed with improved efficacy and safety profiles.
While direct comparative studies between this compound and these agents are not yet available, the distinct mechanism of action of this compound—targeting GSL synthesis to downregulate ABC transporter expression—presents a potentially more targeted and less toxic approach compared to direct transporter inhibition, which can sometimes have off-target effects.
Signaling Pathways and Experimental Workflows
The reversal of chemoresistance by this compound is intricately linked to cellular signaling pathways. As an inhibitor of GSL synthesis, this compound can modulate signaling cascades that are influenced by glycosphingolipids, which are key components of the cell membrane and are involved in cell signaling. The EGFR-ERK pathway and the Akt pathway are among those that can be suppressed by this compound.[1] The downregulation of ABCB1 expression by this compound is likely a downstream effect of the modulation of these pathways.
Caption: Proposed signaling pathway for this compound-mediated reversal of chemoresistance.
Experimental Protocols
To validate the efficacy of this compound in reversing chemoresistance, a series of well-defined experiments are essential.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.
-
Cell Seeding: Plate multidrug-resistant cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) with and without a fixed, non-toxic concentration of this compound. Include wells with this compound alone and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curves. A significant decrease in the IC50 value in the presence of this compound indicates reversal of resistance.
ABCB1 (P-glycoprotein) Expression Analysis
This experiment quantifies the effect of this compound on the expression of the ABCB1 transporter at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA levels:
-
Treat MDR cells with this compound for 24-48 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blotting for protein levels:
-
Treat MDR cells with this compound for 48-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ABCB1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the resensitization to chemotherapy by this compound is due to an increase in apoptosis.
-
Cell Treatment: Treat MDR cells with a chemotherapeutic agent, this compound alone, and a combination of both for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). An increase in the apoptotic cell population in the combination treatment group compared to the single-agent groups indicates that this compound enhances chemotherapy-induced apoptosis.
Caption: Workflow for validating the reversal of chemoresistance by this compound.
Conclusion
This compound presents a novel and targeted approach to overcoming chemoresistance in cancer. By inhibiting glycosphingolipid synthesis, it can downregulate the expression of key drug efflux pumps like ABCB1, thereby restoring the sensitivity of cancer cells to conventional chemotherapeutic agents. Further research, particularly quantitative studies to determine the extent of IC50 reduction across various cancer types and in vivo validation, is crucial to fully elucidate the therapeutic potential of this compound in the clinical setting. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this promising chemoresistance reversal agent.
References
- 1. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin A and verapamil have different effects on energy metabolism in multidrug-resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Glucosinolate Profile Changes Following EtDO-P4 Treatment
For researchers and drug development professionals investigating the impact of novel compounds on plant secondary metabolites, this guide offers a comparative overview of robust methods to quantify changes in specific glucosinolates (GSLs) following treatment with a hypothetical compound, EtDO-P4. This guide provides detailed experimental protocols, data presentation strategies, and visual workflows to support rigorous scientific inquiry.
Glucosinolates are a class of secondary metabolites crucial for plant defense and have been noted for their potential health benefits for humans.[1][2] Understanding how a substance like this compound modulates the GSL profile in plants is essential for elucidating its mechanism of action and potential applications.
Comparative Analysis of GSL Quantification Methods
The accurate quantification of GSLs is paramount. The most common and reliable methods involve chromatographic techniques. A comparison of the primary analytical methods is presented below.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection | Separates desulfated GSLs based on their physicochemical properties. Quantification is achieved by comparing peak areas to a known standard (e.g., sinigrin) and applying response factors.[2][3] | Robust, reproducible, and widely available.[2][4] Cost-effective for routine analysis. | Requires a desulfation step which can be time-consuming and may lead to incomplete reactions or degradation of certain GSLs.[1] Lower sensitivity compared to mass spectrometry. | High-throughput screening of known GSLs in well-characterized plant species. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates intact GSLs, followed by mass spectrometric detection and fragmentation for identification and quantification.[5] | High sensitivity and selectivity, allowing for the identification and quantification of a wide range of GSLs without desulfation.[4][5] Provides structural information, aiding in the identification of novel GSLs. | Higher equipment and operational costs. Matrix effects can influence ionization and quantification.[5] | Comprehensive GSL profiling, analysis of complex mixtures, and discovery of novel GSLs. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes the volatile breakdown products of GSLs (e.g., isothiocyanates) after enzymatic hydrolysis or thermal degradation.[1][6] | Highly sensitive for volatile compounds. | Indirect method that does not measure intact GSLs. The profile of breakdown products can be influenced by hydrolysis conditions.[1] Not suitable for all GSLs. | Analysis of specific GSL breakdown products, which are often the bioactive compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for GSL extraction and analysis using HPLC, which is a widely accessible method.
Protocol 1: Extraction and Desulfation of Glucosinolates for HPLC Analysis
This protocol is adapted from established methods for GSL analysis.[2][3]
1. Sample Preparation:
- Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench enzymatic activity.
- Lyophilize the frozen tissue and grind to a fine powder. Store at -80°C.
2. Extraction:
- Weigh approximately 100 mg of lyophilized plant powder into a 2 mL microcentrifuge tube.
- Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase.[2]
- Vortex thoroughly and incubate in a 70°C water bath for 20 minutes, with intermittent vortexing.
- Centrifuge at 12,000 x g for 10 minutes.
- Carefully transfer the supernatant to a new tube. This is the crude GSL extract.
3. Anion-Exchange Column Preparation and Desulfation:
- Prepare small columns by packing the tip of a Pasteur pipette with a small amount of glass wool and adding a slurry of DEAE-Sephadex A-25 resin.
- Wash the column with deionized water.
- Load the crude GSL extract onto the column and allow it to pass through by gravity.
- Wash the column with 20 mM sodium acetate buffer (pH 5.5).[2]
- To desulfate the GSLs bound to the resin, add 75 µL of purified aryl sulfatase solution and let it react overnight at room temperature.[2]
4. Elution of Desulfated GSLs:
- Elute the desulfated GSLs from the column with 1 mL of ultrapure water.
- Collect the eluate and freeze-dry.
- Reconstitute the dried residue in a known volume of ultrapure water (e.g., 250 µL) for HPLC analysis.[3]
Protocol 2: HPLC-UV/PDA Analysis of Desulfated Glucosinolates
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector or photodiode array (PDA) detector at 229 nm.[3]
- Injection Volume: 20 µL.
2. Quantification:
- Prepare a calibration curve using a sinigrin standard at various concentrations.[2]
- Identify individual desulfo-GSL peaks in the sample chromatograms based on their retention times compared to known standards or published profiles.
- Quantify each GSL by relating its peak area to the sinigrin calibration curve and applying the appropriate relative response factor.[3]
Data Presentation: Quantifying GSL Changes
Summarize quantitative data in clear, structured tables to facilitate comparison between control and this compound treated samples.
Table 1: Hypothetical Changes in Glucosinolate Content (µmol/g dry weight) in Arabidopsis thaliana Leaves After this compound Treatment.
| Glucosinolate | Side Chain Structure | Control (Mean ± SD) | This compound Treated (Mean ± SD) | Fold Change | P-value |
| Glucoiberin | Aliphatic | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.25 | 0.045 |
| Glucoraphanin | Aliphatic | 2.5 ± 0.4 | 4.8 ± 0.7 | 1.92 | <0.001 |
| Sinigrin | Aliphatic | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.13 | 0.310 |
| Glucobrassicin | Indolic | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.48 | <0.001 |
| 4-Methoxyglucobrassicin | Indolic | 1.8 ± 0.3 | 0.7 ± 0.1 | 0.39 | <0.001 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.
Experimental Workflow
Caption: Workflow for GSL quantification.
Potential Signaling Pathway Modulation by this compound
A chemical treatment like this compound could influence GSL biosynthesis by interacting with key plant defense signaling pathways, such as the jasmonic acid (JA) and ethylene (ET) pathways, which are known to regulate defense gene expression.[7][8]
Caption: Hypothetical signaling cascade.
By employing these standardized methods and clear data presentation formats, researchers can effectively compare the effects of this compound with other compounds, contributing to a deeper understanding of plant defense mechanisms and the development of novel agricultural or therapeutic agents.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interacting signal pathways control defense gene expression in Arabidopsis in response to cell wall-degrading enzymes from Erwinia carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EtDO-P4: In Vitro and In Vivo Efficacy as a Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) has emerged as a compelling target in oncology. Its inhibition disrupts the synthesis of glycosphingolipids, leading to the accumulation of the pro-apoptotic lipid, ceramide. This guide provides a comparative overview of the preclinical efficacy of D-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (EtDO-P4), a potent GCS inhibitor. Due to the limited availability of public data on this compound's direct application in cancer models, this comparison will leverage its known biochemical activity against the well-characterized anti-cancer effects of a related GCS inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP).
Mechanism of Action: Glucosylceramide Synthase Inhibition
Both this compound and D-PDMP function by competitively inhibiting GCS, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. This inhibition leads to two key downstream effects within cancer cells:
-
Depletion of Glycosphingolipids: Glycosphingolipids are integral components of the cell membrane and are involved in various cellular processes that promote cancer progression, including cell growth, migration, and resistance to therapy.
-
Accumulation of Ceramide: The substrate of GCS, ceramide, is a bioactive lipid that acts as a tumor suppressor. Elevated ceramide levels can trigger a signaling cascade that culminates in apoptosis (programmed cell death).
In Vitro Efficacy Comparison
Table 1: Comparison of In Vitro Activity
| Parameter | This compound | D-PDMP | Reference |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | General knowledge |
| Reported In Vitro Model | HepG2 (Human Hepatoma) | Shope Carcinoma Cells, Osimertinib-Resistant NSCLC cells | [1] |
| Observed Effects | Potent GCS inhibition | Dose-dependent suppression of cell growth, induction of apoptosis, cell cycle arrest | [1] |
| IC50 (GCS Inhibition) | Data not available in cancer models | Data not available in cancer models | |
| IC50 (Cytotoxicity) | Data not available in cancer models | Data not available in cancer models |
Note: The lack of publicly available IC50 values for this compound in cancer cell lines prevents a direct quantitative comparison of cytotoxic potency.
In Vivo Efficacy Comparison
Similarly, in vivo studies directly comparing the anti-tumor efficacy of this compound and D-PDMP have not been identified in the available literature. However, preclinical xenograft studies using D-PDMP have demonstrated its potential to inhibit tumor growth.
Table 2: Comparison of In Vivo Activity
| Parameter | This compound | D-PDMP | Reference |
| Reported In Vivo Model | Data not available in cancer models | Ehrlich ascites carcinoma (mice), C6 glioma (rats), Osimertinib-resistant NSCLC xenografts | [1] |
| Route of Administration | Data not available | Intraperitoneal injection | [1] |
| Dosing Regimen | Data not available | Varies by study | [1] |
| Observed Effects | Data not available | Inhibition of tumor growth | [1] |
| Tumor Growth Inhibition (%) | Data not available | Varies by study | [1] |
Signaling Pathways
The primary anti-cancer mechanism of GCS inhibitors like this compound and D-PDMP is the induction of ceramide-mediated apoptosis. The following diagram illustrates this key signaling pathway.
Caption: Inhibition of GCS by this compound or D-PDMP blocks the conversion of ceramide to glucosylceramide, leading to ceramide accumulation and subsequent activation of apoptotic signaling pathways.
Experimental Workflows and Protocols
The following sections detail standardized protocols for evaluating the in vitro and in vivo efficacy of GCS inhibitors like this compound.
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
1. Cell Culture:
- Culture cancer cell lines of interest in appropriate media and conditions (e.g., 37°C, 5% CO2).
2. Cell Seeding:
- Harvest and count cells, then seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.
3. Compound Treatment:
- Prepare serial dilutions of this compound and the comparator compound (e.g., D-PDMP).
- Remove the culture medium from the wells and replace it with medium containing the various concentrations of the test compounds. Include vehicle-only controls.
4. Incubation:
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
5. Viability Assessment:
- Use a viability reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®) to measure the percentage of viable cells in each well.
6. Data Analysis:
- Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the IC50 value.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="Culture Cancer\nCell Lines"];
seeding [label="Seed Cells in\n96-well Plates"];
treatment [label="Treat with Serial\nDilutions of this compound"];
incubation [label="Incubate for\n48-72 hours"];
viability_assay [label="Perform Cell\nViability Assay"];
data_analysis [label="Analyze Data and\nCalculate IC50"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> seeding;
seeding -> treatment;
treatment -> incubation;
incubation -> viability_assay;
viability_assay -> data_analysis;
data_analysis -> end;
}
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
In Vivo Xenograft Model Protocol
This protocol describes a typical workflow for assessing the anti-tumor efficacy of a compound in a mouse xenograft model.
1. Cell Preparation and Implantation:
- Harvest and resuspend a human cancer cell line in an appropriate medium.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
3. Compound Administration:
- Administer this compound, a comparator compound, or a vehicle control to the respective groups via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule.
4. Tumor Measurement:
- Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using a standard formula.
5. Endpoint and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
implantation [label="Implant Cancer Cells\ninto Mice"];
tumor_growth [label="Monitor Tumor\nGrowth"];
randomization [label="Randomize Mice into\nTreatment Groups"];
treatment [label="Administer this compound\nor Control"];
measurement [label="Measure Tumor Volume\nRegularly"];
endpoint [label="Endpoint: Excise\nand Weigh Tumors"];
analysis [label="Analyze Tumor Growth\nInhibition"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> implantation;
implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> measurement;
measurement -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Caption: A standard workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Conclusion
This compound is a potent inhibitor of glucosylceramide synthase, a validated target in cancer therapy. While direct experimental data on its efficacy in cancer models is currently limited in the public domain, its mechanism of action is analogous to that of D-PDMP, which has demonstrated anti-tumor activity in preclinical studies. The provided experimental protocols offer a framework for the systematic evaluation of this compound's in vitro and in vivo efficacy, which is essential to fully characterize its potential as a novel anti-cancer agent. Further research is warranted to generate quantitative data that will enable a direct and comprehensive comparison with other GCS inhibitors and existing cancer therapies.
References
Safety Operating Guide
Proper Disposal of EtDO-P4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of EtDO-P4, a potent inhibitor of glucosylceramide synthase. Adherence to these guidelines is critical due to the compound's hazardous properties.
Key Safety and Disposal Information
This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3 - WGK 3).[1][2][3][4] This classification necessitates that this compound and any materials contaminated with it are treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7] Its high water hazard potential means that even small quantities can be detrimental to aquatic ecosystems.
Solutions of this compound, commonly prepared in Dimethyl sulfoxide (DMSO), also require disposal as hazardous chemical waste.[5][8][9] DMSO is a combustible solvent and can facilitate the absorption of other chemicals through the skin. Therefore, solutions containing this compound should be handled with appropriate personal protective equipment (PPE), and the waste must be segregated for proper disposal.
The following table summarizes the key data influencing the disposal procedures for this compound.
| Property | Data | Implication for Disposal |
| Physical Form | Solid powder | Must be handled carefully to avoid generating dust. Spills should be managed as solid hazardous waste. |
| Combustibility | Combustible Solid (Class 4.1) | Must be stored away from ignition sources. Disposal must be in appropriate, sealed containers to prevent fire risk.[10][11] |
| Water Hazard Class | WGK 3 (highly hazardous to water) | Prohibits disposal into the sanitary sewer system.[1][2][3][4] Contaminated containers must be triple-rinsed with the rinsate collected as hazardous waste.[12] |
| Solubility | Soluble in DMSO | Waste solutions in DMSO must be collected as hazardous liquid waste.[5][8][9] The solvent's properties must also be considered in waste segregation. |
| Chemical Family | Ceramide analog | Disposal should follow protocols for similar bioactive, hazardous organic compounds. |
Experimental Protocols for Disposal
The following step-by-step procedures provide a framework for the safe disposal of this compound in various forms.
Disposal of Unused or Expired Solid this compound
-
Waste Identification and Labeling:
-
The original container of this compound must be clearly labeled as "Hazardous Waste."
-
The label should include the chemical name ("this compound"), the approximate quantity, and the date it was designated as waste.
-
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, the chemical should be placed in a secondary, compatible, and properly labeled container.
-
-
Storage:
-
Store the container in a designated hazardous waste accumulation area.
-
This area should be away from heat, open flames, and incompatible materials.
-
-
Collection:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection:
-
Collect all waste solutions of this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other types of chemical waste unless specifically permitted by your institution's waste management guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in Dimethyl sulfoxide"), and their approximate concentrations or percentages.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store in a well-ventilated area, such as a satellite accumulation area within a fume hood, and away from ignition sources.
-
-
Disposal:
-
Once the container is full (typically around 90% capacity to allow for expansion), arrange for its collection by your institution's EHS or a certified hazardous waste disposal service.[12]
-
Disposal of Contaminated Materials
-
Segregation:
-
Any materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be considered hazardous waste.
-
-
Packaging:
-
Collect these materials in a designated, clearly labeled, and sealed plastic bag or container. The label should indicate "Hazardous Waste - this compound Contaminated Debris."
-
-
Disposal:
-
Dispose of this solid waste through your institution's hazardous waste program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams.
Caption: Workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. Independently classify water-polluting chemical substances - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 4. chemreg.net [chemreg.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. kingcounty.gov [kingcounty.gov]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 9. fishersci.com [fishersci.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazard Class 4: Flammable Solids | Environment, Health and Safety [ehs.cornell.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
